molecular formula C5H5NaO3 B592085 sodium;pyran-4-ide-3,5-dione CAS No. 879127-67-0

sodium;pyran-4-ide-3,5-dione

Cat. No.: B592085
CAS No.: 879127-67-0
M. Wt: 136.082
InChI Key: HZHSOBOQRRNIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;pyran-4-ide-3,5-dione is a useful research compound. Its molecular formula is C5H5NaO3 and its molecular weight is 136.082. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;pyran-4-ide-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5O3.Na/c6-4-1-5(7)3-8-2-4;/h1H,2-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHSOBOQRRNIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)[CH-]C(=O)CO1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718864
Record name Sodium 3,5-dioxooxan-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879127-67-0
Record name Sodium 3,5-dioxooxan-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium;pyran-4-ide-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium;pyran-4-ide-3,5-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental procedures in the published literature for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles, alongside expected characterization data derived from analogous structures.

Introduction

This compound is the sodium salt of 2H-pyran-3,5(4H,6H)-dione. The core structure is a tetrahydropyran ring bearing two ketone functionalities in a β-dicarbonyl arrangement. Such β-diketone moieties are known to be versatile intermediates in organic synthesis and can exhibit a range of biological activities.[1][2][3] The sodium salt form suggests its potential use in formulations where aqueous solubility is advantageous.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide, 2H-pyran-3,5(4H,6H)-dione sodium salt
CAS Number 61363-56-2 (for parent dione)
Molecular Formula C₅H₅NaO₃
Molecular Weight 136.08 g/mol
Chemical Structure Chemical structure of Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in a two-step process: first, the synthesis of the parent dione, 2H-pyran-3,5(4H,6H)-dione, followed by its conversion to the sodium salt. A viable approach for the formation of the cyclic β-diketone is the intramolecular Dieckmann condensation of a suitable acyclic diester.[4][5][6]

Synthesis_Pathway cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Salt Formation Starting_Material Diethyl 3,3'-oxydipropionate Intermediate Ethyl 3,5-dioxo-tetrahydropyran-4-carboxylate Starting_Material->Intermediate 1. NaOEt, Toluene 2. H₃O⁺ Parent_Dione 2H-pyran-3,5(4H,6H)-dione Intermediate->Parent_Dione H₃O⁺, Δ (Hydrolysis & Decarboxylation) Parent_Dione_2 2H-pyran-3,5(4H,6H)-dione Target_Compound This compound Parent_Dione_2->Target_Compound NaOH or NaOEt, EtOH

Figure 1: Proposed synthesis pathway for this compound.

Materials:

  • Diethyl 3,3'-oxydipropionate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

Procedure:

  • Dieckmann Condensation: A solution of diethyl 3,3'-oxydipropionate (1 equivalent) in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Cyclization: After cooling to room temperature, the reaction mixture is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester intermediate (ethyl 3,5-dioxo-tetrahydropyran-4-carboxylate).

  • Hydrolysis and Decarboxylation: The crude intermediate is then heated under reflux in an aqueous acidic solution (e.g., 10% HCl) for several hours to facilitate both hydrolysis of the ester and decarboxylation.

  • Purification: After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried, and concentrated. The resulting crude 2H-pyran-3,5(4H,6H)-dione can be purified by recrystallization or column chromatography.

Materials:

  • 2H-pyran-3,5(4H,6H)-dione

  • Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • Deprotonation: 2H-pyran-3,5(4H,6H)-dione (1 equivalent) is dissolved in anhydrous ethanol. To this solution, a solution of sodium hydroxide or sodium ethoxide (1 equivalent) in ethanol is added dropwise with stirring at room temperature.[7][8]

  • Isolation: The sodium salt, being less soluble in ethanol, may precipitate out of the solution. The precipitate is collected by filtration, washed with a small amount of cold ethanol and then diethyl ether, and dried under vacuum to yield this compound as a solid.

Characterization

The structural elucidation of the synthesized this compound would involve a combination of spectroscopic techniques. The following sections detail the expected analytical data.

Characterization_Workflow Synthesized_Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Elemental_Analysis Elemental Analysis Synthesized_Compound->Elemental_Analysis Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Elemental_Analysis->Structural_Confirmation

Figure 2: Workflow for the characterization of this compound.

Due to the tautomeric nature of the β-dicarbonyl moiety, the NMR spectra may show signals for both the keto and enol forms, with the enolate form being predominant for the sodium salt.

Table 2: Predicted ¹H NMR Data for this compound (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.0Singlet or Broad Singlet4H-CH₂-O-CH₂-
~ 3.5Singlet1H-CO-CH-CO- (enol proton, may exchange with D₂O)

Table 3: Predicted ¹³C NMR Data for this compound (in D₂O)

Chemical Shift (δ, ppm)Assignment
~ 180 - 170C=O (keto-enol tautomer)
~ 90 - 80-CO-CH-CO- (enolic carbon)
~ 70 - 60-CH₂-O-CH₂-

The IR spectrum will be crucial for identifying the key functional groups.

Table 4: Representative IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 1730 - 1700StrongC=O stretch (ketone)
~ 1640 - 1540StrongC=C and C=O stretch (enolate)[9]
~ 1250 - 1050StrongC-O-C stretch (ether)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. For the sodium salt, electrospray ionization (ESI) would be a suitable technique.

Table 5: Predicted Mass Spectrometry Data (ESI-Negative Mode)

m/zIon
113.02[M-Na]⁻ (pyran-4-ide-3,5-dione anion)

Conclusion

This technical guide outlines a feasible synthetic strategy and expected characterization profile for this compound. The proposed synthesis, based on the Dieckmann condensation, offers a classic and reliable method for constructing the core tetrahydropyran-dione ring system. The provided spectroscopic data, while representative, serve as a valuable reference for researchers undertaking the synthesis and characterization of this and structurally related compounds. Further experimental validation is necessary to confirm the precise details of the synthesis and the exact spectroscopic values.

References

Technical Guide: Physicochemical Properties of Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of sodium 3,5-dioxotetrahydro-2H-pyran-4-ide. Due to the limited availability of experimental data for this specific salt, this document also includes information on its parent compound, 2H-pyran-3,5(4H,6H)-dione, and draws comparisons with structurally related cyclic β-diketones. The guide details standard experimental protocols for determining key physicochemical parameters and discusses the potential biological significance of the pyran scaffold, aiming to support research and development activities in medicinal chemistry and drug discovery.

Introduction

Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is the sodium salt of 2H-pyran-3,5(4H,6H)-dione. The pyran ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] As a sodium salt, this compound is expected to exhibit increased aqueous solubility compared to its parent dione. The core structure, a cyclic β-diketone, suggests a propensity for keto-enol tautomerism, which can significantly influence its chemical reactivity, metal chelation properties, and biological interactions.[3][4] Understanding the physicochemical properties of this compound is crucial for its potential application in drug development and other scientific research.

Chemical Identity and Computed Properties

The fundamental identification and computed properties for sodium 3,5-dioxotetrahydro-2H-pyran-4-ide and its parent compound are summarized below.

Table 1: Chemical Identification

IdentifierSodium 3,5-dioxotetrahydro-2H-pyran-4-ide2H-pyran-3,5(4H,6H)-dione
CAS Number 879127-67-061363-56-2[5]
Molecular Formula C₅H₅NaO₃C₅H₆O₃[5]
Molecular Weight 136.08 g/mol 114.10 g/mol [5]
IUPAC Name sodium;pyran-4-ide-3,5-dioneoxane-3,5-dione
Synonyms SODIUM 3,5-DIOXOOXAN-4-IDE, 2H-pyran-3,5(4H,6H)-dione, sodium saltTetrahydropyran-3,5-dione[5]
SMILES C1C(=O)[CH-]C(=O)CO1.[Na+]O=C1CC(O)COCC1=O
InChI Key HZHSOBOQRRNIDJ-UHFFFAOYSA-NSMIQVIXGQSMHKF-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of 2H-pyran-3,5(4H,6H)-dione

PropertyValueSource
Topological Polar Surface Area (TPSA) 43.37 ŲChemScene[5]
logP -0.4551ChemScene[5]
Hydrogen Bond Acceptors 3ChemScene[5]
Hydrogen Bond Donors 0ChemScene[5]
Rotatable Bonds 0ChemScene[5]

Experimental Physicochemical Data

Experimental data for sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is not extensively reported in the literature. The data presented here is for the parent compound, 2H-pyran-3,5(4H,6H)-dione, and related cyclic β-diketones.

Acidity (pKa)

The pKa of the enolic proton in β-diketones is a critical parameter influencing their ionization state at physiological pH. For cyclic β-diketones, the pKa can vary based on ring size and substituent effects. While the specific pKa for 2H-pyran-3,5(4H,6H)-dione is not documented, the pKa values for other β-diketones have been determined.[3][6] For instance, the pKa of acetylacetone is approximately 9.[6] It is anticipated that 2H-pyran-3,5(4H,6H)-dione would have a similar pKa value.

Solubility

As a sodium salt, sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is expected to be readily soluble in water and other polar solvents. The solubility of its parent compound, 2H-pyran-3,5(4H,6H)-dione, has not been quantitatively reported.

Stability

The stability of β-diketones can be influenced by factors such as pH, temperature, and light exposure. They can be susceptible to hydrolysis and oxidative degradation. Commercial suppliers of 2H-pyran-3,5(4H,6H)-dione recommend storage at 2-8°C, sealed in a dry environment, suggesting that the compound may be sensitive to moisture and elevated temperatures.[7]

Spectroscopic Data
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum for 2H-pyran-3,5(4H,6H)-dione is available and provides structural confirmation of the molecule.[8]

  • IR Spectroscopy: The infrared spectrum of β-diketones typically shows characteristic absorption bands for the carbonyl groups. The diketo-form usually exhibits C=O stretching frequencies in the range of 1687–1790 cm⁻¹, while the enol-form shows bands between 1550–1700 cm⁻¹.[3]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of sodium 3,5-dioxotetrahydro-2H-pyran-4-ide are outlined below. These are generalized procedures based on standard methodologies for similar compounds.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve weighed compound in deionized water or co-solvent (e.g., methanol/water) titrate Titrate with standardized NaOH solution prep->titrate Start Titration cal Calibrate pH meter with standard buffers cal->titrate record Record pH after each titrant addition titrate->record plot Plot pH vs. volume of titrant record->plot derivative Calculate first and second derivatives of the curve plot->derivative pKa Determine pKa from the half-equivalence point derivative->pKa Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation acid Acidic (e.g., 0.1 M HCl) hplc Analyze samples at time points by HPLC acid->hplc base Basic (e.g., 0.1 M NaOH) base->hplc oxidative Oxidative (e.g., 3% H₂O₂) oxidative->hplc thermal Thermal (e.g., 60°C) thermal->hplc photolytic Photolytic (e.g., UV/Vis light) photolytic->hplc mass_spec Identify degradation products by LC-MS hplc->mass_spec kinetics Determine degradation kinetics hplc->kinetics pathway Propose degradation pathways mass_spec->pathway compound Compound Solution compound->acid Expose to compound->base Expose to compound->oxidative Expose to compound->thermal Expose to compound->photolytic Expose to

References

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Pyran-4-ide-3,5-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield a complete single-crystal X-ray diffraction study for sodium;pyran-4-ide-3,5-dione. Therefore, this guide will use Sodium Dehydroacetate (sodium salt of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a closely related and well-characterized analog, as a representative example to illustrate the principles and methodologies of crystal structure analysis. The experimental protocols and data presented are based on published studies of sodium dehydroacetate and its hydrates[1][2][3].

Introduction

The crystal structure of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in drug development. It influences critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. The pyran-dione scaffold is a key structural motif in numerous natural products and synthetic compounds with diverse biological activities. Understanding the three-dimensional arrangement of atoms in the crystalline state of their salts, such as this compound, is crucial for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of sodium pyran-dione derivatives, using sodium dehydroacetate as a case study.

Synthesis and Crystallization

The synthesis of the parent pyran-dione, dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), is a well-established process. The sodium salt is subsequently formed and can be crystallized from aqueous solutions, often resulting in the formation of hydrates[2][3].

Synthesis of Dehydroacetic Acid

Dehydroacetic acid can be synthesized through the self-condensation of ethyl acetoacetate.

Formation of Sodium Dehydroacetate

Sodium dehydroacetate is prepared by treating dehydroacetic acid with a sodium base, such as sodium hydroxide, in a suitable solvent.

Crystallization of Sodium Dehydroacetate Hydrates

Single crystals suitable for X-ray diffraction can be grown from aqueous solutions. The rate of supersaturation has been shown to be a critical factor in determining the resulting hydrate form (monohydrate vs. dihydrate)[2][3].

Experimental Protocol: Cooling Crystallization [2][3]

  • Prepare a saturated solution of sodium dehydroacetate in deionized water at an elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. The cooling rate can be controlled to influence the crystal form.

    • A low supersaturation generation rate (slow cooling) tends to yield plate-like monohydrate crystals.

    • A high supersaturation generation rate (rapid cooling) can produce needle-like dihydrate crystals.

  • Isolate the resulting crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Crystal Structure Characterization

A combination of analytical techniques is employed to characterize the crystalline forms of sodium dehydroacetate.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification of crystalline phases. The diffraction pattern is a fingerprint of a specific crystal structure.

Experimental Protocol: PXRD Analysis [2][3]

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation is typically used.

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 50°).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks for each crystalline form.

Table 1: Representative PXRD Peaks for Sodium Dehydroacetate Hydrates [2][3]

2θ (°) for Monohydrate2θ (°) for Dihydrate
8.510.2
12.814.8
15.317.5
17.120.5
24.225.9
25.728.1
27.030.0
28.635.5

Note: These are representative peak positions and may vary slightly depending on experimental conditions.

Further Characterization Techniques

Other techniques are used to provide a comprehensive understanding of the crystalline material.

  • Thermal Gravimetric Analysis (TGA): Determines the water content of the hydrates by measuring weight loss as a function of temperature[3].

  • Differential Scanning Calorimetry (DSC): Identifies phase transitions, such as dehydration and melting points[3].

  • Vibrational Spectroscopy (FTIR and Raman): Provides information about the molecular structure and bonding within the crystal lattice[2][3].

  • Scanning Electron Microscopy (SEM): Visualizes the morphology (shape and size) of the crystals[2][3].

Single Crystal X-ray Diffraction (SCXRD)

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell.

Table 2: Hypothetical Crystallographic Data for a Sodium Pyran-dione Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1025
Z4

Table 3: Hypothetical Atomic Coordinates and Bond Parameters

Atomxyz
Na10.250.500.75
O10.350.620.81
C10.450.700.85
BondLength (Å)AngleAngle (°)
Na-O2.4O-C-C120
C=O1.25C-O-C118
C-C1.40

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Crystal Characterization cluster_scxrd Single Crystal Analysis synthesis Synthesis of Dehydroacetic Acid salt_formation Formation of Sodium Dehydroacetate synthesis->salt_formation crystallization Cooling Crystallization salt_formation->crystallization pxrd Powder X-ray Diffraction (PXRD) crystallization->pxrd tga_dsc Thermal Analysis (TGA/DSC) crystallization->tga_dsc spectroscopy Vibrational Spectroscopy (FTIR/Raman) crystallization->spectroscopy sem Scanning Electron Microscopy (SEM) crystallization->sem data_collection SCXRD Data Collection crystallization->data_collection If single crystals obtained structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Data Analysis (Bond Lengths, Angles) structure_solution->data_analysis

Caption: Experimental workflow for the synthesis and crystal structure analysis of sodium dehydroacetate.

Logical Relationships in Crystal Structure Analysis

logical_relationships cluster_input Input cluster_process Process cluster_output Output single_crystal Single Crystal xray_diffraction X-ray Diffraction single_crystal->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement unit_cell Unit Cell Parameters structure_refinement->unit_cell space_group Space Group structure_refinement->space_group atomic_coordinates Atomic Coordinates structure_refinement->atomic_coordinates bond_parameters Bond Lengths & Angles atomic_coordinates->bond_parameters crystal_packing Crystal Packing atomic_coordinates->crystal_packing

Caption: Logical flow from a single crystal to its complete structural elucidation.

Conclusion

The crystal structure analysis of sodium salts of pyran-dione derivatives is a critical step in understanding their solid-state properties. While a complete crystal structure for this compound is not publicly available, the study of analogs like sodium dehydroacetate provides a robust framework for the application of standard analytical techniques. The methodologies outlined in this guide, from synthesis and crystallization to detailed characterization by PXRD and other methods, offer a comprehensive approach for researchers in the pharmaceutical and chemical sciences. The ability to control and characterize the crystalline form of these compounds is essential for the development of safe, stable, and effective products.

References

In-Depth Technical Guide on the Spectroscopic Data of Sodium;pyran-4-ide-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of sodium;pyran-4-ide-3,5-dione, a sodium salt of 2H-pyran-3,5(4H,6H)-dione. Due to the limited availability of direct experimental spectroscopic data for the sodium salt, this document presents a detailed analysis based on the predicted spectral data for the parent compound, 2H-pyran-3,5(4H,6H)-dione. This guide includes tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such spectra are provided to aid in experimental design. Furthermore, this document explores the potential biological relevance of pyran-dione derivatives, with a focus on their role as enzyme inhibitors and their interaction with signaling pathways pertinent to drug discovery, visualized through a detailed diagram of the PI3K/Akt signaling pathway.

Chemical Structure and Properties

Compound Name: this compound Parent Compound: 2H-Pyran-3,5(4H,6H)-dione CAS Number (Parent): 61363-56-2 Molecular Formula (Salt): C₅H₅NaO₃ Molecular Weight (Salt): 136.08 g/mol Structure (Parent Compound):

Chemical structure of 2H-Pyran-3,5(4H,6H)-dione

Spectroscopic Data

The following sections present the predicted spectroscopic data for the parent compound, 2H-pyran-3,5(4H,6H)-dione. The formation of the sodium salt, this compound, involves the deprotonation of the acidic methylene group between the two carbonyls. This will result in changes in the electronic environment, which will be reflected in the spectroscopic data. For instance, in the ¹H NMR spectrum, the signal for the acidic protons will disappear. In the ¹³C NMR, the signal for the carbon at the 4-position will shift. The IR spectrum will show changes in the carbonyl stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Spectral Data for 2H-Pyran-3,5(4H,6H)-dione

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.3s2HO-CH₂
~3.6s2HC(O)-CH₂
~3.5s2HC(O)-CH(₂)-C(O)

Table 2: Predicted ¹³C NMR Spectral Data for 2H-Pyran-3,5(4H,6H)-dione

Chemical Shift (ppm)Assignment
~200C=O
~70O-CH₂
~50C(O)-CH₂
~45C(O)-CH₂-C(O)
Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for 2H-Pyran-3,5(4H,6H)-dione

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretch (aliphatic)
~1700-1750StrongC=O stretch (ketone)
~1050-1150StrongC-O stretch (ether)
Mass Spectrometry (MS) (Predicted)

For the parent compound, 2H-pyran-3,5(4H,6H)-dione, the expected molecular ion peak [M]⁺ would be at an m/z of 114.10. The mass spectrum of the sodium salt would likely show a peak corresponding to the pyran-4-ide-3,5-dione anion at m/z 113.02 and potentially clusters with sodium ions.

Table 4: Predicted Mass Spectrometry Data for 2H-Pyran-3,5(4H,6H)-dione

m/zInterpretation
114[M]⁺ (Molecular ion)
86[M - CO]⁺
58[M - 2CO]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for solid organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O for the sodium salt, or CDCl₃ for the parent compound).

    • Transfer the solution to a 5 mm NMR tube.[1]

  • Instrument Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Process the data using appropriate software, including Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet) in the sample compartment of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of µg/mL to ng/mL.

  • Ionization:

    • For a relatively small and polar molecule like this, Electrospray Ionization (ESI) is a suitable method. The sample solution is introduced into the mass spectrometer through a heated capillary, where it is nebulized and ionized.

  • Mass Analysis and Detection:

    • The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The ions are separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Biological Context and Signaling Pathways

Pyran derivatives have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Several studies have highlighted their potential as enzyme inhibitors.[1][5]

One of the key signaling pathways implicated in cancer and other diseases where pyran derivatives have shown activity is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][6] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers.[6][7]

Pyran Derivatives as PI3K/Akt Pathway Inhibitors

Certain pyran-containing molecules have been investigated as inhibitors of PI3K or downstream effectors like Akt and mTOR.[6] By inhibiting these key signaling nodes, these compounds can induce apoptosis and inhibit the proliferation of cancer cells. The dione functionality in the pyran ring can be important for interacting with the active site of these kinases.

Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for evaluating the biological activity of a compound like this compound as a potential PI3K/Akt pathway inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of This compound characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cell_viability Cell Viability Assay (e.g., MTT) cell_culture->cell_viability western_blot Western Blot for p-Akt, p-mTOR cell_culture->western_blot animal_model Xenograft Animal Model western_blot->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: A typical experimental workflow for evaluating the anti-cancer activity of a pyran derivative.

PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway and indicates potential points of inhibition by pyran-dione derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Cell Growth, Proliferation, Survival) Akt->Transcription mTORC1->Transcription GrowthFactor Growth Factor GrowthFactor->RTK PyranDione Pyran-dione Derivative (Potential Inhibitor) PyranDione->PI3K inhibits PyranDione->Akt inhibits

Caption: The PI3K/Akt signaling pathway and potential inhibition by pyran-dione derivatives.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound, based on predicted data for its parent compound. The provided experimental protocols offer a starting point for researchers aiming to acquire empirical data. The exploration of the biological context, particularly the role of pyran-dione derivatives as potential inhibitors of the PI3K/Akt signaling pathway, highlights the therapeutic potential of this class of compounds and provides a rationale for their further investigation in drug discovery and development. Future work should focus on the synthesis and experimental characterization of this compound to validate and expand upon the data presented in this guide.

References

A Technical Guide to the Biological Activity Screening of Pyran-3,5-Dione Derivatives and Related Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyran scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Derivatives of pyran incorporating a dione functionality, particularly the pyran-3,5-dione core, are of significant interest in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of pyran-3,5-dione derivatives and their structurally related analogs. It covers key in vitro assays for evaluating their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, structured data presentation, and workflow visualizations are provided to aid researchers in the design and execution of their screening campaigns. While literature specifically focused on the pyran-3,5-dione substitution pattern is emerging, this guide draws upon established protocols for broader classes of pyran derivatives to provide a robust framework for future investigations into this promising class of compounds.

Introduction: The Therapeutic Potential of Pyran-Based Scaffolds

Pyran and its derivatives are six-membered heterocyclic compounds containing one oxygen atom and are fundamental components of numerous natural products, including flavonoids, coumarins, and xanthones. These compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of a dione moiety into the pyran ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets, making pyran-dione derivatives attractive candidates for drug discovery programs. This guide focuses on the practical aspects of screening these compounds for key biological activities.

Anticancer Activity Screening

A primary focus of research into pyran derivatives is their potential as anticancer agents. Various in vitro assays are employed to assess the cytotoxicity and anti-proliferative effects of these compounds against a panel of human cancer cell lines.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyran-dione derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity of Pyran Derivatives

The following table summarizes the cytotoxic activity of various pyran derivatives against different cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
1H-benzo[f]chromene derivativesMCF-71.3 - 3.87[4]
Pyrazole-linked pyran hybridsNot specifiedNot specified[5]
2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-onesHL-60More active than carboplatin[6]
2,6-disubstituted trans-3-methylidenetetrahydropyran-4-onesHL-60, MCF-7Not specified[7]
4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dioneMGC-8035.1 - 10.1[8]

Visualization: Anticancer Screening Workflow

anticancer_workflow General Workflow for In Vitro Anticancer Screening start Start: Synthesized Pyran-3,5-dione Derivatives cell_culture Cell Culture: Maintain and passage cancer cell lines start->cell_culture seeding Cell Seeding: Plate cells in 96-well plates cell_culture->seeding treatment Compound Treatment: Add serial dilutions of derivatives to cells seeding->treatment incubation Incubation: Expose cells to compounds for 48-72 hours treatment->incubation mt_assay MTT Assay: Add MTT reagent, incubate, and solubilize formazan crystals incubation->mt_assay read_plate Absorbance Reading: Measure absorbance at 570 nm mt_assay->read_plate data_analysis Data Analysis: Calculate % viability and determine IC50 values read_plate->data_analysis end End: Identification of Potent Anticancer Derivatives data_analysis->end

Caption: Workflow for assessing the anticancer activity of pyran-3,5-dione derivatives.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Key Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative assay to determine the susceptibility of bacteria to antimicrobial agents.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Solutions of pyran-dione derivatives at a known concentration

  • Standard antibiotic and antifungal disks (e.g., Ciprofloxacin, Fluconazole)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.[10][12]

  • Application of Disks: Impregnate sterile filter paper disks with a known concentration of the pyran-dione derivative solution. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[12] Include a positive control (standard antibiotic/antifungal) and a negative control (solvent-impregnated disk).

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[12]

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters (mm).

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. A larger zone diameter suggests greater susceptibility of the microorganism to the compound.

Data Presentation: Antimicrobial Activity of Pyran Derivatives

The following table presents the antimicrobial activity of various pyran derivatives against different microbial strains.

Compound ClassMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
3,5-dimethyl azopyrazole derivativesE. coli, S. aureusNot specifiedNot specified[13]
2H, 5H-pyrano[3,2-c]benzopyran-2,5-dionesVarious bacteria and fungiSignificant activityNot specified[14]
3,5-dinaphthyl substituted 2-pyrazolinesK. pneumoniae, S. aureusNot specifiedNot specified[15]
5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-dionesC. albicans, T. mentagrophytesNot specified< 2[16]
4-substituted 1,2,3-triazole-coumarin derivativesE. faecalisNot specified12.5–50[17]

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow General Workflow for Antimicrobial Screening (Disk Diffusion) start Start: Synthesized Pyran-3,5-dione Derivatives prep_inoculum Inoculum Preparation: Adjust microbial suspension to 0.5 McFarland standard start->prep_inoculum inoculate_plate Plate Inoculation: Create a lawn of microbes on agar plates prep_inoculum->inoculate_plate apply_disks Disk Application: Place compound-impregnated disks on the agar surface inoculate_plate->apply_disks incubation Incubation: Incubate plates under appropriate conditions apply_disks->incubation measure_zones Zone Measurement: Measure the diameter of the zones of inhibition incubation->measure_zones data_analysis Data Analysis: Compare zone sizes to controls and interpret activity measure_zones->data_analysis end End: Identification of Derivatives with Antimicrobial Activity data_analysis->end

Caption: Workflow for assessing the antimicrobial activity of pyran-3,5-dione derivatives.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Pyran derivatives have been investigated for their potential to modulate inflammatory pathways.

Key Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[4][18]

Materials:

  • Bovine serum albumin (BSA) solution (1% w/v) or fresh hen's egg albumin

  • Phosphate-buffered saline (PBS), pH 6.4

  • Solutions of pyran-dione derivatives at various concentrations

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Test tubes

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate test tubes, prepare the reaction mixtures as follows:

    • Test Sample: 0.05 mL of the pyran-dione derivative solution at different concentrations + 0.45 mL of BSA solution.

    • Control: 0.05 mL of distilled water + 0.45 mL of BSA solution.

    • Standard: 0.05 mL of the standard drug solution + 0.45 mL of BSA solution.

  • Incubation: Incubate all the tubes at 37°C for 20 minutes.[4]

  • Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 51°C for 20 minutes.[4]

  • Cooling and Absorbance Measurement: After heating, cool the solutions to room temperature and measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.[18]

  • Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100. The IC50 value can be determined by plotting the percentage inhibition against the compound concentration.

Data Presentation: Anti-inflammatory Activity of Pyran and Related Derivatives

The following table summarizes the in vitro anti-inflammatory activity of various heterocyclic compounds.

Compound ClassAssayIC50 (µg/mL)% InhibitionReference
Pyran-based derivativesNitric oxide inhibition in LPS-stimulated macrophagesNot specifiedSignificant inhibition by compound 19[19]
3-hydroxy pyridine-4-one derivativesCarrageenan-induced paw edemaNot specifiedUp to 67%[20]
Furan-2,5-dione derivative (BPD)COX-2 activity and LPS-induced gene expressionNot specifiedStrong inhibitory effects[21]
Pyranocoumarin derivativesNitric oxide production in LPS-induced macrophagesNot specifiedSignificant reduction[22]
Pomegranate peel extractBSA denaturationNot specifiedSignificant[23]
Eucalyptus globulus and Glycine max extractsEgg albumin denaturationNot specifiedSignificant[18]

Visualization: Anti-inflammatory Screening Workflow

anti_inflammatory_workflow General Workflow for In Vitro Anti-inflammatory Screening start Start: Synthesized Pyran-3,5-dione Derivatives prepare_solutions Prepare Solutions: BSA/Egg albumin, PBS, and compound dilutions start->prepare_solutions mix_reagents Reaction Mixture: Combine protein solution with test compounds prepare_solutions->mix_reagents incubation_1 Initial Incubation: Incubate at 37°C mix_reagents->incubation_1 heat_denaturation Heat Denaturation: Induce protein denaturation by heating incubation_1->heat_denaturation cool_measure Cooling and Measurement: Cool to room temperature and measure absorbance heat_denaturation->cool_measure data_analysis Data Analysis: Calculate % inhibition and determine IC50 cool_measure->data_analysis end End: Identification of Derivatives with Anti-inflammatory Activity data_analysis->end

Caption: Workflow for assessing the anti-inflammatory activity of pyran-3,5-dione derivatives.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of pyran-dione derivatives is crucial for their development as therapeutic agents. For instance, some pyran derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Visualization: Simplified Inflammatory Signaling Pathway

inflammatory_pathway Simplified Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 nfkb NF-κB Pathway tak1->nfkb mapk MAPK Pathway tak1->mapk pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) nfkb->pro_inflammatory mapk->pro_inflammatory pyran_dione Pyran-3,5-dione Derivative pyran_dione->tak1 Inhibition pyran_dione->nfkb Inhibition

Caption: Potential inhibitory action of pyran-3,5-dione derivatives on inflammatory pathways.

Conclusion and Future Directions

The pyran-dione scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. This technical guide has outlined the fundamental experimental protocols for screening these compounds for anticancer, antimicrobial, and anti-inflammatory properties. The provided workflows and data presentation formats offer a standardized approach to facilitate the comparison and interpretation of screening results.

While the current body of literature on pyran-3,5-dione derivatives is limited, the methodologies detailed herein, which are broadly applicable to pyran-based compounds, provide a solid foundation for future research in this area. Further investigation into the synthesis of diverse libraries of pyran-3,5-dione derivatives and their systematic biological evaluation is warranted to fully elucidate their therapeutic potential and mechanisms of action. Structure-activity relationship (SAR) studies, guided by the screening data, will be instrumental in optimizing the potency and selectivity of these promising compounds.

References

An In-depth Technical Guide to the In Silico Modeling of Sodium Channel and Pyran-4-ide-3,5-dione Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific literature detailing the direct in silico modeling of sodium;pyran-4-ide-3,5-dione interactions is not available. This guide, therefore, presents a comprehensive and technically detailed hypothetical workflow based on established methodologies for modeling interactions between small molecules and ion channels. The protocols and data herein are illustrative and designed to serve as a framework for researchers and drug development professionals undertaking such an investigation.

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, making them significant targets for a wide range of therapeutics, including analgesics, antiarrhythmics, and anticonvulsants.[1][2][3] The pyran-4-ide-3,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive compounds. Understanding the molecular interactions between novel pyran-4-ide-3,5-dione derivatives and sodium channels is paramount for the rational design of new, potent, and selective modulators.

In silico modeling provides a powerful, cost-effective, and rapid approach to investigate these interactions at an atomic level.[4] This guide outlines a complete computational workflow, from target preparation and ligand docking to molecular dynamics simulations and pharmacophore modeling, to elucidate the binding mechanisms of pyran-4-ide-3,5-dione with a human sodium channel isoform, such as Nav1.4.

Overall Computational Workflow

The proposed in silico investigation follows a multi-step process to ensure a thorough analysis of the ligand-receptor interaction.

G Target Target Selection & Preparation (e.g., Human Nav1.4) Docking Molecular Docking (Binding Site Identification & Scoring) Target->Docking Ligand Ligand Preparation (Pyran-4-ide-3,5-dione) Ligand->Docking MD Molecular Dynamics Simulation (Pose Validation & Stability Analysis) Docking->MD Top Poses Analysis Binding Free Energy Calculation (e.g., MM/GBSA) MD->Analysis Pharm Pharmacophore Modeling (Feature Identification) Analysis->Pharm Key Interactions Screening Virtual Screening (New Lead Identification) Pharm->Screening

Figure 1: Overall workflow for the in silico analysis.

Experimental and Computational Protocols

Target Preparation: Human Voltage-Gated Sodium Channel (Nav1.4)

High-resolution structures of human sodium channels are available, such as the cryo-EM structure of Nav1.4 in complex with the β1 subunit (PDB ID: 6AGF).[5] This structure serves as the starting point for our modeling.

Protocol:

  • Structure Retrieval: Download the coordinate file for PDB ID: 6AGF from the RCSB Protein Data Bank.[5]

  • Protein Preparation:

    • Utilize a protein preparation wizard (e.g., in Maestro, Schrödinger Suite or Chimera).

    • Separate the protein chains. For this study, we will focus on the alpha subunit.

    • Add hydrogen atoms, as they are typically absent in cryo-EM structures.

    • Assign bond orders and fill in any missing side chains or loops using tools like Prime.

    • Remove all water molecules and non-essential co-factors.

    • Perform a restrained energy minimization using a suitable force field (e.g., OPLS4) to relieve any steric clashes. The minimization should be constrained to prevent significant deviation from the experimental structure.

Ligand Preparation

The pyran-4-ide-3,5-dione ligand must be prepared to generate a valid 3D conformation and assign correct atomic charges.

Protocol:

  • 2D to 3D Conversion: Draw the 2D structure of the pyran-4-ide-3,5-dione derivative using a chemical sketcher (e.g., ChemDraw or MarvinSketch).

  • Energy Minimization: Convert the 2D structure to a 3D conformation and perform an energy minimization using a quantum mechanics-based method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94).

  • Charge Calculation: Calculate partial atomic charges. For docking, Gasteiger charges are often sufficient, though for more rigorous simulations like MD, RESP or AM1-BCC charges are recommended.[6]

  • Tautomer and Ionization States: Generate possible ionization states and tautomers at a physiological pH of 7.4.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand within the receptor's binding site.

G Receptor Prepared Nav1.4 Receptor GridGen Grid Generation (Define Binding Site in Inner Pore) Receptor->GridGen Ligand Prepared Ligand DockRun Run Docking Simulation (e.g., AutoDock Vina) Ligand->DockRun GridGen->DockRun PoseCluster Pose Clustering & Ranking (Based on Score and RMSD) DockRun->PoseCluster Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Contacts) PoseCluster->Analysis

Figure 2: Molecular docking experimental workflow.

Protocol:

  • Binding Site Identification: The inner pore of the sodium channel is a well-established binding site for many blockers.[7] Identify key residues in the S6 segments of domains I-IV that line this pore.

  • Grid Generation: Define a docking grid box that encompasses the identified binding site. For AutoDock Vina, a grid box of 25 x 25 x 25 Å centered on the pore axis is a reasonable starting point.[3]

  • Docking Execution:

    • Software: Use a validated docking program such as AutoDock Vina, Glide, or GOLD.

    • Parameters: Set the exhaustiveness parameter to a high value (e.g., 32) to ensure a thorough search of the conformational space. Generate a set number of binding modes (e.g., 10-20).

  • Pose Analysis:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Rank the poses by their docking score (e.g., binding affinity in kcal/mol for Vina).

    • Visually inspect the top-scoring poses for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key residues of the channel pore.

Hypothetical Docking Results:

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
P4D-001-9.2Phe1764, Tyr1771Pi-Pi Stacking, H-Bond
P4D-002-8.5Ile408, Asn412Hydrophobic, H-Bond
P4D-003-7.8Met1770Hydrophobic
P4D-004-9.5Phe1764, Ser415, Tyr1771Pi-Pi Stacking, H-Bond
Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the docked ligand-protein complex and to observe its dynamic behavior in a more realistic, solvated environment.

Protocol:

  • System Setup:

    • Take the highest-scoring, most plausible docking pose for the P4D-004 derivative.

    • Embed the complex in a lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.

    • Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions (Na+, Cl-) to neutralize the system and achieve a physiological concentration of ~150 mM.

  • Minimization and Equilibration:

    • Perform a series of energy minimization and equilibration steps. First, minimize the water and ions with the protein and ligand restrained.

    • Gradually heat the system to 310 K (human body temperature) and equilibrate under NVT (constant volume) and then NPT (constant pressure) ensembles, slowly releasing the restraints on the protein and ligand. This is typically a multi-nanosecond process.

  • Production Run:

    • Run a production MD simulation for at least 100-200 nanoseconds to ensure the system reaches a stable state.[1]

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the protein backbone and the ligand to assess stability. A stable system will show the RMSD plateauing.

    • RMSF: Calculate the root-mean-square fluctuation (RMSF) for each residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key interactions (hydrogen bonds, contacts) observed in the docking pose throughout the simulation.

Hypothetical MD Simulation Summary:

MetricP4D-004 ComplexDescription
Avg. Protein RMSD2.5 ± 0.3 ÅIndicates stable protein backbone during simulation.
Avg. Ligand RMSD1.8 ± 0.5 ÅLigand remains stably bound in the initial binding pocket.
Key H-Bond OccupancyTyr1771: 85.2%The hydrogen bond with Tyr1771 is highly stable.
Key H-Bond OccupancySer415: 65.7%The hydrogen bond with Ser415 is moderately stable.

Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity. This model can be used to screen large databases for novel compounds with the potential to bind to the sodium channel.[4][8]

G Complex Stable Ligand-Receptor Complex (from MD Simulation) FeatureID Identify Interaction Features (H-Donors, Acceptors, Hydrophobic, etc.) Complex->FeatureID Generate Generate Pharmacophore Model (e.g., using Phase or LigandScout) FeatureID->Generate Validate Model Validation (Using known actives and decoys) Generate->Validate Screen Database Screening (e.g., ZINC Database) Validate->Screen

References

"literature review of pyran-4-ide-3,5-dione research"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the research of pyran-4-one derivatives, a core scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the Pyran Scaffold

The pyran ring system, a six-membered oxygen-containing heterocycle, is a cornerstone in the field of medicinal chemistry.[1] Regarded as a "privileged structure," its derivatives are integral components of numerous natural products, including flavonoids, coumarins, and xanthones.[2][3][4] Synthetic and natural compounds featuring the pyran motif exhibit a vast spectrum of pharmacological activities, making them a subject of intense research for novel drug discovery.[1][5] The versatility of the pyran core allows for extensive structural modifications, leading to the development of compounds with potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][6][7][8] This guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of recently developed pyran-4-one and related pyran derivatives.

Synthesis Strategies and Experimental Workflows

The construction of the pyran ring is often achieved through efficient and versatile synthetic methodologies. Multi-component reactions (MCRs) are particularly favored as they allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. Other notable methods include the Prins reaction for creating highly functionalized tetrahydropyran-4-ones and Baylis-Hillman chemistry.[3][9]

Below is a generalized workflow for the synthesis and subsequent biological screening of novel pyran derivatives.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation synthesis Synthesis of Pyran Derivatives (e.g., Multi-component Reaction) purification Purification & Characterization (Crystallography, NMR, MS) synthesis->purification screening In Vitro Biological Screening purification->screening hit_id Hit Identification (Based on Potency & Selectivity) screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Fig. 1: General workflow for pyran derivative drug discovery.

Biological Activities of Pyran Derivatives

Anticancer Activity

Pyran-based analogues have demonstrated significant potential as anticancer agents against a wide array of human cancer cell lines.[1] Researchers have synthesized various series of these compounds and evaluated their anti-proliferative effects, identifying several derivatives with promising cytotoxicity.[6]

Quantitative Data on Anticancer Activity

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrano[4,3-b]pyran4dHepG2 (Liver)42.36[6]
Pyrano[4,3-b]pyran4fMCF-7 (Breast)35.69[6]
Pyrano[4,3-b]pyran4g (4-NO2 sub.)SW-480 (Colon)Potent[6]
Pyrano[4,3-b]pyran4i (4-Cl sub.)MCF-7 (Breast)Potent[6]
4H-Pyran16A549, DU145, HeLa, MCF7Promising[9]
4H-Pyran23A549, DU145, HeLa, MCF7Promising[9]
4H-Pyran4dHCT-116 (Colorectal)75.1[8]
4H-Pyran4kHCT-116 (Colorectal)85.88[8]
Pyrano[3,2-c]pyridine8aVarious0.23[10]
Pyrano[3,2-c]pyridine8bVarious0.15[10]

Note: "Potent" and "Promising" indicate that the source highlighted the activity without providing a specific IC50 value in the abstract.

The mechanisms underlying these anticancer effects are also under investigation. For instance, certain pyrano[3,2-c]pyridine derivatives have been shown to be potent inhibitors of key signaling kinases like EGFR and VEGFR-2, with compound 8a exhibiting IC50 values of 1.21 µM and 2.65 µM, respectively.[10]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and pyran derivatives have emerged as promising anti-inflammatory agents.[7] Studies have shown that these compounds can suppress the production of key inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated macrophages, select pyran derivatives significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

A novel compound, 1H,8H-pyrano[3,4-c]pyran-1,8-dione (PPY), was found to suppress inflammatory responses in a murine model of asthma by reducing the expression of eotaxin, IL-8, and VCAM-1.[11] This effect is mediated through the inhibition of the MAPK/NF-κB signaling pathway.[7][11]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (JNK, ERK) TLR4->MAPK activates p65 NF-κB (p65) TLR4->p65 activates MAPK->p65 phosphorylates Nucleus Nucleus p65->Nucleus translocates to Pyran Pyran Derivative (e.g., Compound 19, PPY) Pyran->MAPK inhibits Pyran->p65 inhibits phosphorylation Inflammation Inflammatory Response (iNOS, COX-2, Cytokines) Nucleus->Inflammation gene transcription

Fig. 2: Inhibition of the MAPK/NF-κB pathway by pyran derivatives.
Neuroprotective Activity (Anti-Alzheimer's Disease)

The pyran scaffold is a key component in compounds designed to combat neurodegenerative disorders like Alzheimer's disease (AD).[2] The primary strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down essential neurotransmitters. Various pyran-based congeners, including xanthone and coumarin derivatives, have been identified as potent inhibitors of these enzymes.[2]

Quantitative Data on Cholinesterase Inhibition

Compound ClassDerivativeTargetIC50 (µM)Reference
Xanthone Derivative23AChE0.88 ± 0.04[2]
Xanthone Derivative24AChE0.88 ± 0.15[2]
Xanthone Derivative34 (piperidine)AChE0.46 ± 0.02[2]
4-methylthiocoumarin8AChE5.63 ± 1.68[2]
4-methylthiocoumarin9BuChE3.40 ± 0.20[2]
Antimicrobial and Antioxidant Activities

Several studies have highlighted the efficacy of 4H-pyran derivatives as both antibacterial and antioxidant agents.[8] Certain compounds have shown significant activity against Gram-positive bacteria, in some cases exceeding the potency of standard antibiotics like Neomycin.[9]

Quantitative Data on Antimicrobial and Antioxidant Activity

CompoundActivityOrganism/AssayMIC / IC50 (mM or µg/mL)Reference
4bAntibacterialS. aureusMIC: 0.0195 mg/mL[9]
4bAntifungalA. nigerMIC: 0.0195 mg/mL[9]
21AntibacterialS. aureus4x higher activity than Neomycin[9]
4gAntioxidantDPPH ScavengingIC50: 0.329 mM[8]
4jAntioxidantDPPH ScavengingIC50: 0.1941 mM[8]

Detailed Experimental Protocols

General Procedure for Synthesis of 4H-Pyran Derivatives

This protocol is a representative example of a one-pot, three-component synthesis, a common method for generating pyran libraries.

  • Step 1: A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., 5,5-dimethylcyclohexane-1,3-dione) (1 mmol) is prepared in a solvent such as ethanol (10 mL).

  • Step 2: A catalytic amount of a base (e.g., piperidine, 0.1 mmol) is added to the reaction mixture.

  • Step 3: The mixture is stirred at room temperature or refluxed for a specified period (typically 2-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Step 4: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration.

  • Step 5: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 4H-pyran derivative.

  • Step 6: The final structure is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4][12]

Protocol for In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

  • Step 1 (Cell Seeding): Human cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Step 2 (Compound Treatment): The synthesized pyran derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • Step 3 (MTT Addition): After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Step 4 (Formazan Solubilization): The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Step 5 (Absorbance Reading): The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Step 6 (IC50 Calculation): The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.[6]

Conclusion and Future Perspectives

The pyran scaffold remains a highly valuable and versatile core in modern drug discovery. The extensive research reviewed here demonstrates the potential of pyran-4-one and its related derivatives to yield potent therapeutic agents for a range of diseases, most notably cancer, inflammation, and neurodegenerative disorders. The ease of synthesis through methods like multi-component reactions facilitates the creation of large, diverse chemical libraries for high-throughput screening.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their molecular mechanisms of action, including the identification of specific protein targets, will be crucial for their advancement into preclinical and clinical development. The continued exploration of the vast chemical space surrounding the pyran nucleus promises to deliver the next generation of innovative medicines.

References

The Discovery and Isolation of Novel Pyran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry and natural product synthesis. Its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of novel pyran derivatives, focusing on synthetic methodologies, purification techniques, and biological evaluation.

I. Synthesis of Novel Pyran Derivatives

The synthesis of pyran derivatives has been significantly advanced through the development of multi-component reactions (MCRs). These one-pot syntheses offer numerous advantages, including high atom economy, simplified procedures, and often high yields.[3][4] A prevalent class of synthesized pyran derivatives are the 2-amino-4H-pyrans, which are typically synthesized through the condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[1][3]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4H-pyran Derivatives

This protocol is a generalized procedure based on several reported syntheses.[3][5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Dimedone (1 mmol, 140 mg)

  • Catalyst (e.g., nano-SnO2, 30 mg)[3]

  • Ethanol or Water (10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate (silica gel 60 F254)

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the catalyst.

  • Add 10 mL of ethanol or water to the flask.

  • Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser.

  • Stir the reaction mixture and heat to reflux.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 30-60 minutes), cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure 2-amino-4H-pyran derivative.

  • Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[1]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization cluster_final Final Product reagents Aldehyde + Malononitrile + β-Dicarbonyl + Catalyst reaction One-Pot Reaction (Reflux in Ethanol/Water) reagents->reaction cooling Cooling to Room Temperature reaction->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization characterization Spectroscopic Analysis (IR, NMR, MS) recrystallization->characterization final_product Pure Pyran Derivative characterization->final_product

Caption: General workflow for the synthesis and purification of novel pyran derivatives.

II. Isolation and Purification

The isolation of the synthesized pyran derivatives from the reaction mixture is typically straightforward due to their precipitation upon cooling. However, for purification, recrystallization is a common method. For more complex mixtures or for the isolation of pyran derivatives from natural sources, column chromatography is the technique of choice.[6][7][8]

Experimental Protocol: Purification by Column Chromatography

This protocol describes a general procedure for the purification of a pyran derivative.[8][9]

Materials:

  • Crude pyran derivative mixture

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of n-hexane and ethyl acetate)[6]

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Beakers and Erlenmeyer flasks

  • Test tubes for fraction collection

  • TLC plates and chamber

Procedure:

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Open the stopcock and start adding the eluent to the top of the column.

    • Maintain a constant flow of the eluent through the column.

    • Collect the eluate in a series of test tubes (fractions).

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a staining agent.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure desired compound.

    • Evaporate the solvent using a rotary evaporator to obtain the purified pyran derivative.

III. Biological Activity and Data

Novel pyran derivatives have been extensively studied for a range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Novel Pyran Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 23 A549 (Lung)Not specified, but shown to inhibit tumor growth[10]
Compound 4d HepG2 (Liver)42.36[10]
Compound 4f MCF7 (Breast)35.69[10]
Compound 8c HCT116 (Colon)Not specified, but showed 70% colony inhibition[11]
Compound 6e MCF7 (Breast)Not specified, but showed 66.4% colony inhibition[11]
Compound 14b A549 (Lung)Not specified, but showed 71.6% colony inhibition[11]
Compound 29 AChE Inhibition0.85[12]
Compound 29 BuChE Inhibition0.59[12]
Pyran-based compounds (4a-f) NCI-H460, SF-268, MCF-7Potent activity reported[13]
Pyranopyrazole 18 HCoV-229E (Antiviral)IC50: 27.8 µg/mL[14]
Table 2: Antimicrobial Activity of Novel Pyran Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Quinolinyl-4H-pyrans (4a, 4d, 4h, 4g, 4m) Gram-positive bacteriaActive[15]
Spiro-4H-pyran derivatives Various bacteriaMIC range: 1 to 512[16][17]
4H-Pyran derivatives Mycobacterium bovis (BCG)Active[18]
Pyran derivatives (P2, P3, P5) E. coliExcellent activity
Pyran derivatives E. coli, Welsiella sp.Active
Ethyl 5-hydroxy-2,6,6-trimethyl-5,6-dihydro-4H-pyran-3-carboxylate Various bacteria and fungiActive[19]
Experimental Protocol: Antibacterial Activity Assay (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and as described in the literature.[16][17]

Materials:

  • Synthesized pyran derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., gentamicin)

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the pyran derivatives in DMSO to a stock concentration (e.g., 1024 µg/mL).

  • Serial Dilution:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.

  • Inoculation:

    • Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Positive control: Wells containing MHB and bacterial inoculum only.

    • Negative control: Wells containing MHB and DMSO (at the highest concentration used).

    • Standard control: Wells with a serial dilution of a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Some novel pyran derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways. For instance, a derivative of alkannin, a natural product with a pyran ring, has been found to inhibit the phosphorylation of PKM2 and STAT3, key players in cancer cell metabolism and proliferation.[10]

PKM2/STAT3 Signaling Pathway Inhibition by a Pyran Derivative

G cluster_pathway PKM2/STAT3 Signaling Pathway Pyran Pyran Derivative Inhibition Pyran->Inhibition PKM2 Pyruvate Kinase M2 (PKM2) pPKM2 Phosphorylated PKM2 (p-PKM2) PKM2->pPKM2 Phosphorylation Glycolysis Glycolysis pPKM2->Glycolysis STAT3 Signal Transducer and Activator of Transcription 3 (STAT3) pSTAT3 Phosphorylated STAT3 (p-STAT3) STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation pSTAT3->Proliferation Apoptosis Apoptosis pSTAT3->Apoptosis Inhibition Inhibition->pPKM2 Inhibition->pSTAT3

Caption: Inhibition of the PKM2/STAT3 signaling pathway by a novel pyran derivative.

This guide provides a foundational understanding of the key aspects involved in the discovery and isolation of novel pyran derivatives. The provided protocols and data serve as a starting point for researchers to explore this promising class of compounds for various therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Cyclic Dione Enolates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sodium salt of pyran-4-ide-3,5-dione represents a key reactive intermediate in organic synthesis, functioning as a stabilized enolate. While this specific parent pyran structure is less common in literature, its chemical reactivity is well-represented by the extensively studied and widely utilized enolate of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[1][2] Due to its high acidity (pKa ≈ 4.97) and rigid cyclic structure, Meldrum's acid readily forms a stable enolate that serves as a versatile nucleophile for various carbon-carbon bond-forming reactions.[3][4][5] These application notes will focus on the synthetic utility of this class of cyclic dione enolates, with a primary focus on the well-documented chemistry of the Meldrum's acid anion.

The enolate of Meldrum's acid is a powerful tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[6][7] Its utility stems from its role as a malonic acid equivalent, enabling reactions such as alkylations, acylations, and condensations.[1][8] The resulting products can be further transformed into a variety of valuable compounds, including β-keto esters, carboxylic acids, and diverse heterocyclic systems.[4][5]

Key Synthetic Applications

The enolate of cyclic diones like Meldrum's acid is a cornerstone for several key transformations in organic synthesis:

  • Alkylation Reactions: The enolate readily reacts with alkyl halides in an SN2 fashion to introduce alkyl groups at the C-5 position.[1][9][10] This allows for the synthesis of mono- and di-alkylated derivatives.

  • Acylation Reactions: Treatment with acyl chlorides or other acylating agents yields 5-acyl derivatives. These products are valuable intermediates for the synthesis of β-keto esters upon alcoholysis.[8]

  • Knoevenagel Condensation: The active methylene group of the parent dione reacts with aldehydes and ketones to form alkylidene derivatives.[2][4][5] These products are strong electrophiles and can participate in subsequent reactions.

  • Michael Additions: The enolate can act as a nucleophile in Michael-type additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.[1]

  • Heterocycle Synthesis: Meldrum's acid and its derivatives are key starting materials for constructing a wide array of heterocyclic compounds.[2][6][11]

  • Ketene Formation: Pyrolysis of Meldrum's acid derivatives results in the loss of acetone and carbon dioxide to generate highly reactive ketene intermediates, which can be trapped in various ways.[4][9]

Data Presentation

Table 1: Representative Alkylation Reactions of Meldrum's Acid Enolate

ElectrophileBase/SolventProductYield (%)Reference
Alkyl Halides (general)K₂CO₃/DMF5-Alkyl Meldrum's AcidGood[1]
α-BromoketonesBase5-(α-Keto)alkyl Meldrum's AcidHigh (Monoalkylation)[1]
(1-Decynyl)phenyliodonium tetrafluoroboratet-BuOH5-(1-Decynyl)-5-methyl Meldrum's Acid62[1]
[1-(3-Cyclopentyl)propynyl]phenyliodonium tetrafluoroboratet-BuOH5-[1-(3-Cyclopentyl)propynyl] Meldrum's Acid93[1]

Table 2: Synthesis of β-Keto Esters from Acyl Meldrum's Acids

Acyl ChlorideAlcoholProductYield (%)Reference
Phenylacetyl chlorideMethanolMethyl phenylacetylacetate82[8]
General Acyl ChlorideEthanolEthyl β-keto esterGood[8]
General Acyl ChlorideBenzyl alcoholBenzyl β-keto esterGood[8]

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Meldrum's Acid

This protocol describes the mono-alkylation of Meldrum's acid using an alkyl halide.

Materials:

  • Meldrum's acid (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of Meldrum's acid in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous K₂CO₃ is added to the solution, and the mixture is stirred at room temperature.

  • The alkyl halide is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature (or heated depending on the reactivity of the alkyl halide) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the 5-alkylated Meldrum's acid derivative.[1]

Protocol 2: Synthesis of a β-Keto Ester via Acylation of Meldrum's Acid and Subsequent Methanolysis

This two-step protocol details the formation of an acyl Meldrum's acid followed by its conversion to a methyl β-keto ester.[8]

Step A: Acylation of Meldrum's Acid Materials:

  • Meldrum's acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.2 eq)

  • Acyl chloride (e.g., Phenylacetyl chloride) (1.1 eq)

Procedure:

  • Meldrum's acid is dissolved in anhydrous DCM in a flask cooled in an ice bath.

  • Pyridine is added dropwise to the solution.

  • The acyl chloride, dissolved in a small amount of anhydrous DCM, is added slowly to the reaction mixture.

  • The mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the reaction progress monitored by TLC.

  • The resulting solid acyl Meldrum's acid can often be isolated by filtration.[8] For the synthesis of methyl phenylacetylacetate, the crude product is used directly in the next step.[8]

Step B: Methanolysis of the Acyl Meldrum's Acid Materials:

  • Crude acyl Meldrum's acid from Step A

  • Anhydrous Methanol

Procedure:

  • The crude acyl Meldrum's acid is suspended in anhydrous methanol.

  • The mixture is heated to reflux for approximately 2.5 hours.[8]

  • The solvent is removed using a rotary evaporator.

  • The residual oil is purified by distillation under reduced pressure to yield the pure methyl β-keto ester.[8]

Mandatory Visualizations

Enolate_Formation reagents Meldrum's Acid (or other cyclic dione) enolate Sodium Enolate reagents->enolate Deprotonation base Base (e.g., NaH) | Solvent

Caption: Formation of the sodium enolate from a cyclic dione.

Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Meldrum's Acid in Anhydrous Solvent Add_Base Add Base (e.g., K₂CO₃) Start->Add_Base Add_Electrophile Add Alkyl Halide (R-X) Add_Base->Add_Electrophile Stir Stir at RT or Heat Add_Electrophile->Stir Quench Quench with Water Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Product 5-Alkyl Meldrum's Acid Purify->Product

Caption: Experimental workflow for the alkylation of Meldrum's acid.

Acylation_Ketoester_Synthesis Meldrums_Acid Meldrum's Acid Acyl_MA 5-Acyl Meldrum's Acid Intermediate Meldrums_Acid->Acyl_MA Acylation Acyl_Chloride R-COCl Pyridine, DCM Ketoester β-Keto Ester (RCOCH₂CO₂R') Acyl_MA->Ketoester Alcoholysis Byproducts Acetone + CO₂ Acyl_MA->Byproducts upon alcoholysis Alcoholysis Alcohol (R'-OH) Reflux

Caption: Logical relationship in the synthesis of β-keto esters.

Knoevenagel_Condensation Reactants Meldrum's Acid Aldehyde/Ketone (R₂C=O) Product Alkylidene Derivative (R₂C=C(CO)₂O₂C(CH₃)₂) Reactants->Product Condensation Catalyst Base or Acid Catalyst Water H₂O Product->Water - H₂O

Caption: Knoevenagel condensation of Meldrum's acid.

References

"application of sodium;pyran-4-ide-3,5-dione in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

Application of Pyran-3,5-dione Analogs in Medicinal Chemistry

A focus on anticancer, antibacterial, and antioxidant activities

Audience: Researchers, scientists, and drug development professionals.

Note on the Core Scaffold: Direct medicinal chemistry applications of "sodium;pyran-4-ide-3,5-dione" are not extensively documented in publicly available literature. This document focuses on the broader and well-researched applications of pyran-containing compounds, particularly those with a dione or related enone functionality, which are of significant interest in medicinal chemistry. The pyran scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3]

Introduction

The pyran ring system is a fundamental oxygen-containing heterocycle that forms the core of many biologically active compounds, including flavonoids, coumarins, and xanthones.[3] Derivatives of pyran have demonstrated a vast array of pharmacological properties, making them a significant area of research in drug discovery.[1][2] Notably, pyran-based compounds have shown considerable promise as anticancer, antibacterial, and antioxidant agents.[1][4] This is often attributed to their ability to interact with various biological targets, including enzymes and signaling pathway proteins.

Anticancer Applications

A significant body of research highlights the potential of pyran derivatives as anticancer agents.[1][2] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

One common synthetic route to biologically active pyran derivatives is through multicomponent reactions. For instance, the one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives from an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin yields compounds with potential therapeutic applications.[5] This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[5]

Table 1: Anticancer Activity of Selected Pyran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyridine analogsHeLa53.47 ± 0.50[6]
Dihydropyridine analogsMCF-738.71 ± 2.31[6]
Fused Pyran DerivativesMCF7-[7]
Fused Pyran DerivativesA549-[7]
Fused Pyran DerivativesHCT116-[7]
Dihydropyrrolo-pyridazine-dionesPanc-112.54[8]

Note: The table presents a selection of reported IC50 values to illustrate the potency of pyran derivatives. For a comprehensive understanding, please refer to the cited literature.

A proposed mechanism of action for some anticancer pyran derivatives involves the induction of apoptosis and cell cycle arrest. For example, certain novel fused pyran derivatives have been shown to induce DNA damage and apoptosis in cancer cells.[7]

anticancer_pathway Pyran Derivative Pyran Derivative Cancer Cell Cancer Cell Pyran Derivative->Cancer Cell DNA_Damage DNA Damage Cancer Cell->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Cancer Cell->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation Apoptosis->Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Proposed mechanism of anticancer activity for some pyran derivatives.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives[5]

This protocol describes a general method for the synthesis of a class of pyran derivatives with potential biological activity.

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 4-Hydroxycoumarin (1 mmol)

  • Catalyst (e.g., 4-chlorophenylboronic acid, 20 mol%)

  • Solvent (e.g., Water, 25 mL)

  • Ethanol (for recrystallization)

  • 50 mL round-bottom flask

  • Stirrer and heating mantle

  • Filtration apparatus

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and the catalyst.

  • Add the solvent to the flask.

  • Stir the reaction mixture at 70°C.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the solid product and wash it with water.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[3,2-c]chromene derivative.

synthesis_workflow cluster_synthesis Synthesis Reactants Aromatic Aldehyde Malononitrile 4-Hydroxycoumarin Catalyst Reaction One-Pot Reaction (70°C, Water) Reactants->Reaction Workup Cooling Filtration Washing Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure Pyran Derivative Purification->Product

Caption: General workflow for the one-pot synthesis of pyran derivatives.

Protocol 2: MTT Cytotoxicity Assay[9][10][11][12][13]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Synthesized pyran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[9]

    • Incubate the plate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the pyran derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[9]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[9]

    • Incubate the plate for an additional 24 to 72 hours.[9][10]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10-20 µL of MTT solution to each well.[9][11]

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9][10][11]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9]

mtt_assay_workflow Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat cells with Pyran Derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 1.5-4h MTT_Addition->Incubation3 Formazan_Solubilization Solubilize Formazan with DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (492/570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The pyran scaffold is a versatile and valuable core in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. While direct information on "this compound" is limited, the extensive research on related pyran-containing molecules, particularly in the field of oncology, underscores the potential of this chemical class. The synthetic and screening protocols provided here offer a foundation for researchers to explore the therapeutic potential of novel pyran derivatives. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of new and effective therapeutic agents.

References

Application Notes and Protocols for Pyran-3,5-dione Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and current understanding of pyran-containing derivatives as potential anticancer agents. While direct studies on pyran-3,5-dione derivatives are limited in the available literature, this document leverages data from structurally related pyran scaffolds to offer valuable insights into their synthesis, anticancer activity, and mechanisms of action. The protocols and pathways described herein are foundational for the investigation of novel pyran-3,5-dione compounds in an oncology research setting.

Data Presentation: In Vitro Cytotoxicity of Fused Pyran Derivatives

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. The following tables summarize the IC50 values for various fused pyran derivatives, demonstrating their potent anti-proliferative activities.

Table 1: Cytotoxicity (IC50 in µM) of Fused Pyran Derivatives Against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
6e ---[1][2]
8c --Potent Inhibition[1][2]
14b -Potent Inhibition-[1][2]
CYT-Rx20 0.81 ± 0.04--[3]
DL-3 3.54 ± 0.76--[3]
DL-4 4.75 ± 1.09--[3]
Compound 59 5.63--[4]
Compound 77 --1.4[4]
Compound 106 --0.2[4]
Compound 107 ---[4]
Pyrano[2,3-d]pyrimidine S8 0.66 ± 0.05-2.76 ± 0.06[5]

Note: Specific IC50 values for some compounds were not explicitly provided in the source but were described as showing potent activity.

Table 2: Cytotoxicity (IC50 in µM) of Pyrano[2,3-d]pyrimidine Derivatives

Compound IDMCF-7 (Breast)HCT116 (Colon)Reference
S2 2.65 ± 0.05-[5]
S7 1.28 ± 1.12-[5]
S8 0.66 ± 0.052.76 ± 0.06[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of anticancer compounds. The following are standard protocols for key in vitro assays.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Pyran-3,5-dione derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyran-3,5-dione derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with the pyran-3,5-dione derivative at its IC50 concentration for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Culture and treat cells with the desired concentrations of the pyran-3,5-dione derivative for 24-48 hours.

  • Harvesting: Collect cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Cellular Mechanisms and Workflows

Signaling Pathways

Pyran derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are critical regulators of these processes and are often dysregulated in cancer.[6] The following diagrams illustrate the putative mechanisms by which pyran-3,5-dione derivatives may act.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Pyran Pyran-3,5-dione Derivative Pyran->PI3K Inhibition Akt Akt Pyran->Akt Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by pyran-3,5-dione derivatives.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Pyran Pyran-3,5-dione Derivative Raf Raf Pyran->Raf Inhibition MEK MEK Pyran->MEK Inhibition Ras->Raf Activation Raf->MEK Activation ERK ERK MEK->ERK Activation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Proposed mechanism of MAPK/ERK pathway inhibition by pyran-3,5-dione derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of pyran-3,5-dione derivatives as potential anticancer agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Pyran-3,5-dione Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT MTT Assay (Cytotoxicity Screening) CellCulture->MTT IC50 IC50 Determination MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle PathwayAnalysis Signaling Pathway Analysis (Western Blot) IC50->PathwayAnalysis ApoptosisInduction Induction of Apoptosis ApoptosisAssay->ApoptosisInduction CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest PathwayModulation Pathway Modulation PathwayAnalysis->PathwayModulation

Caption: General experimental workflow for evaluating the anticancer potential of pyran-3,5-dione derivatives.

References

Development of Pyran-Based Potassium Channel Openers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of pyran-based potassium channel openers, a promising class of therapeutic agents. This document details their mechanism of action, key chemical scaffolds, and protocols for their synthesis and biological evaluation.

Introduction to Pyran-Based Potassium Channel Openers

Potassium channels are crucial regulators of cellular excitability. Their opening leads to potassium ion (K+) efflux, hyperpolarizing the cell membrane and reducing the likelihood of action potential firing. This mechanism is particularly relevant in smooth muscle cells, where it leads to relaxation, and in neurons, where it can dampen hyperexcitability. Pyran-based compounds have emerged as a significant scaffold in the design of potassium channel openers, targeting primarily two major families: ATP-sensitive potassium (K-ATP) channels and voltage-gated potassium (Kv7/KCNQ) channels.

K-ATP Channel Openers: These compounds, such as the benzopyran derivative cromakalim, are particularly effective in relaxing vascular smooth muscle, making them valuable for treating conditions like hypertension.[1][2] They act by binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex.[3]

Kv7/KCNQ Channel Openers: This class of openers targets neuronal potassium channels, which are critical for controlling neuronal excitability. By activating these channels, pyran-based and other related compounds can reduce the firing of overactive neurons, offering therapeutic potential for epilepsy and neuropathic pain.[4][5][6]

Key Pyran-Based Scaffolds and Structure-Activity Relationships (SAR)

The versatility of the pyran ring has allowed for the development of diverse chemical scaffolds with varying selectivity and potency for different potassium channel subtypes.

1. Benzopyrans: This is a well-established class of K-ATP channel openers. The prototypical example is cromakalim. Structure-activity relationship studies have shown that modifications to the benzopyran core can significantly impact activity and tissue selectivity.[2]

2. Thienopyrans: These are isosteres of benzopyrans where the benzene ring is replaced by a thiophene ring. Certain thieno[2,3-b]pyran and thieno[3,4-b]pyran derivatives have shown potent potassium channel opening activity, in some cases exceeding that of cromakalim.[1]

3. Pyrazolo[1,5-a]pyrimidin-7(4H)-ones: While not a simple pyran, this scaffold, which can be considered a pyran bioisostere, has yielded potent and selective openers of KCNQ2/3 channels.[4][5]

Quantitative Data on Pyran-Based Potassium Channel Openers

The following tables summarize the biological activity of representative pyran-based potassium channel openers.

Table 1: Activity of Pyran-Based K-ATP Channel Openers

CompoundScaffoldTarget ChannelAssayParameterValueReference
CromakalimBenzopyranK-ATPVasorelaxation (Rat Aorta)IC500.3 µM[2]
LevcromakalimBenzopyranKir6.2/SUR2BMembrane HyperpolarizationEC500.534 µM[7]
BimakalimBenzopyranKir6.2/SUR2BBinding AffinityKi61 nM
BMS-180448Benzopyranyl CyanoguanidineCardiac K-ATPCardioprotectionEC25~0.1 µM
Thienopyran Analog 1Thieno[3,2-b]pyranK-ATPAntihypertensive ActivityIn vivoActive at 20 mg/kg[1]

Table 2: Activity of Pyran-Based and Related Kv7 (KCNQ) Channel Openers

CompoundScaffoldTarget ChannelAssayParameterValueReference
QO-58Pyrazolo[1,5-a]pyrimidin-7(4H)-oneKCNQ2/3Rubidium EffluxEC500.06 µM
Compound 17Pyrazolo[1,5-a]pyrimidin-7(4H)-oneKCNQ2/3Patch Clamp-Potent and Selective[4]
QO-26Pyrazolo[1,5-a]pyrimidin-7(4H)-oneKCNQ2/3Electrophysiology-Potent Augmentation[5]
QO-28Pyrazolo[1,5-a]pyrimidin-7(4H)-oneKCNQ2/3Electrophysiology-Potent Augmentation[5]
QO-40Pyrazolo[1,5-a]pyrimidin-7(4H)-oneKCNQ2/3Electrophysiology-Potent Augmentation[5]
QO-41Pyrazolo[1,5-a]pyrimidin-7(4H)-oneKCNQ2/3Electrophysiology-Potent Augmentation[5]

Signaling Pathways

The opening of potassium channels by pyran-based compounds initiates distinct signaling cascades depending on the channel subtype and the cellular context.

K-ATP Channel Opening in Smooth Muscle

Activation of K-ATP channels in vascular smooth muscle cells leads to membrane hyperpolarization. This change in membrane potential closes voltage-gated calcium channels, reducing calcium influx and leading to muscle relaxation and vasodilation.

KATP_Signaling cluster_membrane Cell Membrane KATP K-ATP Channel Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K⁺ efflux leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Decreased Ca²⁺ Influx VGCC->Ca_Influx reduces Pyran_Opener Pyran-Based K-ATP Opener Pyran_Opener->KATP activates Hyperpolarization->VGCC inactivates Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation causes KCNQ_Signaling cluster_neuron_membrane Neuronal Membrane KCNQ KCNQ Channel Hyperpolarization Membrane Hyperpolarization / Stabilization KCNQ->Hyperpolarization K⁺ efflux leads to Pyran_Opener Pyran-Based KCNQ Opener Pyran_Opener->KCNQ activates Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability results in AP_Firing Reduced Action Potential Firing Excitability->AP_Firing leads to DrugDiscoveryWorkflow cluster_Discovery Discovery & Lead Identification cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_ID Target Identification (K-ATP, KCNQ) HTS High-Throughput Screening (e.g., Thallium Flux Assay) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Characterization (Patch Clamp, Rubidium Efflux) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Safety (Animal Models) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & Tolerability) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy) Phase_II->Phase_III

References

"analytical methods for the quantification of sodium;pyran-4-ide-3,5-dione"

Author: BenchChem Technical Support Team. Date: December 2025

An understanding of the quantitative analysis of "sodium;pyran-4-ide-3,5-dione" is crucial for researchers and professionals in drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Compound Information

This compound is the sodium salt of 2H-pyran-3,5(4H,6H)-dione.[1] It is a heterocyclic organic compound.

Chemical Structure:

  • Molecular Formula: C₅H₅NaO₃[1]

  • Molecular Weight: 136.08 g/mol [1]

  • InChIKey: HZHSOBOQRRNIDJ-UHFFFAOYSA-N[1]

  • CAS Number: 879127-67-0[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules with a UV chromophore. The dione structure in the pyran ring is expected to have sufficient UV absorbance for sensitive detection.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or other suitable modifier)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of the reference standard (typically in the range of 220-280 nm for similar structures).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for the quantification of this compound.

ParameterExpected Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Standards dissolve->dilute inject Inject into HPLC dilute->inject calibrate Generate Calibration Curve dilute->calibrate sample_prep Prepare & Filter Sample sample_prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Sample integrate->quantify calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity compared to HPLC-UV, making it suitable for complex matrices or when lower detection limits are required. Mass spectrometry is a common technique for the analysis of pyran derivatives.[2][3][4]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

3. Liquid Chromatography Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized). Given the anionic nature of the pyran-4-ide-3,5-dione, negative mode is likely to be more sensitive.

  • Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): The m/z of the deprotonated molecule [M-H]⁻ or the sodiated adduct in positive mode.

    • Product Ions (Q3): Determined by infusion of the reference standard and performing a product ion scan. Fragmentation of the pyran ring is expected.[2]

5. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 10 mL of a suitable solvent.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1-100 ng/mL).

  • Sample Preparation: Dilute the sample to be within the calibration range and filter through a 0.22 µm syringe filter.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method.

ParameterExpected Value
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Standards dissolve->dilute inject Inject into LC dilute->inject calibrate Generate Calibration Curve dilute->calibrate sample_prep Prepare & Filter Sample sample_prep->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize msms MS/MS Detection (MRM) ionize->msms integrate Integrate MRM Transitions msms->integrate quantify Quantify Sample integrate->quantify calibrate->quantify

Caption: Workflow for LC-MS/MS quantification.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Pyran-3,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pyran-3,5-dione and its derivatives. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of pyran-3,5-dione synthesis?

A1: The yield of pyran-3,5-dione synthesis is primarily influenced by the choice of base, solvent, reaction temperature, and the mode of reagent addition. For the cyclization of ketoester precursors, a strong, non-nucleophilic base is often required. The temperature must be carefully controlled to prevent side reactions, and a slow, controlled addition of reagents can significantly improve the yield and quality of the product.[1]

Q2: Which synthetic route is recommended for achieving a high yield of pyran-3,5-dione?

A2: A highly effective method involves the cyclization of a ketoester precursor using sodium tert-butoxide (NaO(t)Bu) as the base in refluxing tetrahydrofuran (THF).[1] This procedure has been shown to produce pyran-3,5-dione in yields as high as 78%, a significant improvement over previously reported methods.[1]

Q3: How does the choice of solvent impact the synthesis of pyranones?

A3: The solvent plays a crucial role in reactant solubility, catalyst activity, and the stability of reaction intermediates. For the synthesis of pyran-3,5-dione via ketoester cyclization, anhydrous THF is an effective solvent.[1] In other pyranone syntheses, aprotic solvents such as DMF, acetonitrile, or dioxane are commonly employed.[2] The optimal solvent is highly dependent on the specific reaction mechanism.

Q4: What are the standard methods for purifying the final pyran-3,5-dione product?

A4: Common purification techniques for pyranone products include:

  • Recrystallization: This is effective for solid products. The choice of solvent is critical; the product should have high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: Silica gel chromatography is frequently used to separate the target compound from byproducts and unreacted starting materials.[2][3]

  • Vacuum Distillation: This method is suitable for volatile pyranone derivatives.[2]

Q5: What are the recommended storage conditions for pyran-3,5-dione?

A5: Pyran-3,5-dione should be stored in a refrigerator at 2-8°C.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or degraded base (e.g., NaO(t)Bu).2. Presence of water in the reaction mixture.3. Incorrect reaction temperature.4. Insufficient reaction time.1. Use a fresh, unopened container of the base or test the activity of the existing stock.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Monitor the internal reaction temperature to ensure it reaches and maintains reflux.4. Extend the reaction time and monitor progress using TLC.
Formation of a Complex Mixture of Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Rapid addition of reagents causing localized high concentrations.3. The base is too nucleophilic, leading to unwanted reactions with the ketoester.1. Reduce the reaction temperature and monitor for improvements in product purity.2. Employ a syringe pump for the slow, parallel addition of the ketoester and the base solution.[1]3. Use a non-nucleophilic base like sodium tert-butoxide.
Product is an Intractable Oil or Fails to Crystallize 1. Presence of impurities, such as residual solvent or byproducts.2. The product may be inherently an oil at room temperature.1. Attempt purification via silica gel column chromatography to remove impurities.2. If the product is an oil, confirm its identity using spectroscopic methods (NMR, IR, MS).
Inconsistent Yields Between Batches 1. Variability in the quality of starting materials or reagents.2. Inconsistent reaction setup and conditions (e.g., stirring rate, heating).1. Use starting materials and reagents from the same batch or from a reliable supplier with a certificate of analysis.2. Standardize the experimental setup and meticulously control all reaction parameters.

Data on Pyran-3,5-dione Synthesis Yield

Starting Material Base Solvent Conditions Yield (%) Reference
Ketoester 1NaO(t)BuTHFParallel addition, reflux78%[1]

Detailed Experimental Protocol: Improved Synthesis of Pyran-3,5-dione

This protocol is based on the high-yield synthesis described by C. G. Boojamra, et al.[1]

Materials:

  • Ketoester precursor

  • Sodium tert-butoxide (NaO(t)Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (oven-dried)

  • Syringe pumps (optional, for controlled addition)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

  • Reagent Solutions:

    • In one dropping funnel, prepare a solution of the ketoester precursor in anhydrous THF.

    • In the second dropping funnel, prepare a solution of sodium tert-butoxide in anhydrous THF.

  • Reaction:

    • Bring a volume of anhydrous THF to reflux in the reaction flask.

    • Begin the parallel addition of the ketoester solution and the sodium tert-butoxide solution to the refluxing THF. The addition should be slow and controlled, ideally over a period of 1-2 hours.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield pure pyran-3,5-dione.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Setup oven-dried glassware prep2 Establish inert atmosphere prep1->prep2 reac1 Reflux anhydrous THF prep2->reac1 reac2 Parallel addition of Ketoester and NaO(t)Bu solutions reac1->reac2 reac3 Continue reflux (monitor by TLC) reac2->reac3 work1 Quench with NH4Cl (aq) reac3->work1 work2 Extract with organic solvent work1->work2 work3 Dry and concentrate work2->work3 purify1 Recrystallization or Column Chromatography work3->purify1 purify2 Pure Pyran-3,5-dione purify1->purify2

Caption: Experimental workflow for the improved synthesis of pyran-3,5-dione.

troubleshooting_flowchart start Low Yield or Complex Mixture q1 Was an inert atmosphere maintained? start->q1 a1_no Re-run with dry glassware and inert gas q1->a1_no No q2 Was parallel addition performed slowly? q1->q2 Yes a2_no Use syringe pump for controlled addition q2->a2_no No q3 Was the base fresh and non-nucleophilic? q2->q3 Yes a3_no Use fresh NaO(t)Bu q3->a3_no No q4 Was the reaction monitored to completion? q3->q4 Yes a4_no Increase reaction time and monitor via TLC q4->a4_no No end Yield Improved q4->end Yes

References

Technical Support Center: Purification of Sodium;pyran-4-ide-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium;pyran-4-ide-3,5-dione.

Troubleshooting Guide

Users encountering difficulties during the purification of this compound can refer to the following guide for systematic troubleshooting of common issues.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction during synthesis.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup.
Product loss during extraction.Ensure the correct pH of the aqueous layer to minimize the solubility of the product. Use an appropriate organic solvent for extraction.
Degradation of the product.Pyran-dione structures can be sensitive to harsh pH or high temperatures. Avoid prolonged exposure to strong acids or bases and excessive heat.
Low Purity / Contamination Presence of starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. Consider purification techniques like recrystallization or column chromatography.
Residual solvent.Dry the purified product under a high vacuum for a sufficient period. The temperature for drying should be chosen carefully to avoid decomposition.
Inorganic salt impurities.If the synthesis involves inorganic salts, ensure they are thoroughly removed during the aqueous wash steps.
Poor Crystal Formation during Recrystallization Incorrect solvent system.Perform small-scale solvent screening to identify a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Solution is too concentrated or too dilute.Adjust the concentration of the solution. Supersaturation is necessary for crystallization, but a solution that is too concentrated may lead to oiling out or precipitation of impurities.
Rapid cooling.Allow the solution to cool slowly to promote the formation of well-defined crystals. Gradual cooling from room temperature to 0-4 °C is often effective.
Product "Oiling Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent or a solvent mixture.
Presence of impurities.Impurities can inhibit crystal lattice formation. Attempt to further purify the crude product before recrystallization, for example, by washing with a solvent in which the product is insoluble but the impurities are soluble.

Frequently Asked Questions (FAQs)

A list of frequently asked questions to quickly address common user concerns.

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent depends on the specific impurities present. A good starting point is to test polar aprotic solvents or mixtures of alcohols and ethers. Small-scale solubility tests are crucial for identifying the optimal solvent system where the compound is soluble when hot and insoluble when cold.

Q2: My purified this compound is not a solid. What should I do?

A2: If your product is an oil or a viscous liquid, it may be due to the presence of residual solvent or impurities that depress the melting point. Try drying the sample under a high vacuum. If it remains an oil, further purification by techniques such as column chromatography may be necessary before attempting another recrystallization.

Q3: How can I confirm the purity of my final product?

A3: Purity can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for identifying the compound and detecting organic impurities. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative information about purity. Elemental analysis can confirm the correct elemental composition.

Q4: The yield of my purification is consistently low. What are the most likely causes?

A4: Low yields can stem from several factors. Incomplete reaction is a common cause, so ensure your synthesis goes to completion. During workup, significant product loss can occur during extraction or transfer steps. Ensure the pH is optimized for minimal product solubility in the aqueous phase during extraction. Finally, consider if your compound might be degrading during purification; pyran-diones can be sensitive to heat and pH extremes.

Experimental Workflow & Diagrams

A logical workflow for the purification of this compound is presented below. This generalized protocol should be adapted based on experimental observations.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude Sodium; pyran-4-ide-3,5-dione Dissolution Dissolve in Minimal Hot Solvent CrudeProduct->Dissolution Start Purification Filtration Hot Filtration (remove insoluble impurities) Dissolution->Filtration Crystallization Slow Cooling to Induce Crystallization Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Under High Vacuum Washing->Drying PureProduct Pure Sodium; pyran-4-ide-3,5-dione Drying->PureProduct Analysis Purity Analysis (NMR, HPLC, etc.) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

For more complex purification challenges, a decision-making flowchart can guide the troubleshooting process.

TroubleshootingFlowchart Start Start Purification CheckPurity Assess Purity of Crude Product Start->CheckPurity Recrystallize Perform Recrystallization CheckPurity->Recrystallize Purity < 95% IsolateAndDry Isolate and Dry Crystals CheckPurity->IsolateAndDry Purity > 95% AssessCrystals Crystals Formed? Recrystallize->AssessCrystals OilingOut Product Oiled Out AssessCrystals->OilingOut No AssessCrystals->IsolateAndDry Yes TroubleshootOiling Troubleshoot Oiling Out (e.g., change solvent, add seed crystal) OilingOut->TroubleshootOiling TroubleshootOiling->Recrystallize FinalPurityCheck Check Final Purity IsolateAndDry->FinalPurityCheck Pure Product is Pure FinalPurityCheck->Pure Yes NotPure Purity Not Met FinalPurityCheck->NotPure No FurtherPurification Consider Alternative Purification (e.g., Chromatography) NotPure->FurtherPurification FurtherPurification->Recrystallize

Caption: Troubleshooting flowchart for the purification of this compound.

Technical Support Center: Stability of Sodium;pyran-4-ide-3,5-dione in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific stability data for sodium;pyran-4-ide-3,5-dione in solution is limited. The following troubleshooting guides and FAQs are based on the general chemical properties of related pyran-dione compounds and established principles of small molecule stability. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on the structure of related pyran derivatives, the primary degradation pathways for this compound in solution are likely to be hydrolysis and oxidation. The dione functional groups and the pyran ring system can be susceptible to cleavage under certain conditions.

Q2: What common factors can influence the stability of my compound in solution?

A2: The stability of pyran-dione compounds in solution is primarily affected by pH, temperature, and light exposure.[1] The presence of reactive oxygen species can also lead to oxidative degradation.[2]

Q3: I'm observing inconsistent results in my bioassays. Could this be due to compound instability?

A3: Yes, inconsistent or non-reproducible experimental results are a primary indicator of compound instability.[3] This can manifest as a gradual loss of biological activity over time, increased cytotoxicity, or variability in dose-response curves between experiments.[3]

Q4: Are there any visual cues that might suggest my this compound solution is degrading?

A4: Visual indicators of degradation can include a change in the color of the solution or the formation of a precipitate.[3] However, significant degradation can occur without any visible changes. Analytical methods such as HPLC are necessary to confirm the integrity of the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Issue 1: Rapid Loss of Compound Activity in Aqueous Solution

  • Possible Cause 1: Inappropriate pH.

    • Troubleshooting Step: Determine the optimal pH range for your compound's stability. Start by preparing solutions in buffers with a pH close to neutral (6-8) and assess stability. Adjust the pH as needed based on experimental results.

  • Possible Cause 2: High Storage Temperature.

    • Troubleshooting Step: Store stock solutions and working solutions at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage), protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]

  • Possible Cause 3: Presence of Dissolved Oxygen.

    • Troubleshooting Step: For compounds sensitive to oxidation, deoxygenate solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.[1]

Issue 2: Inconsistent Results in Stability Studies

  • Possible Cause 1: Variability in Experimental Conditions.

    • Troubleshooting Step: Maintain strict control over all experimental parameters, including temperature, pH, light exposure, and concentrations of all components. Utilize calibrated equipment and adhere to a detailed, standardized protocol.[1]

  • Possible Cause 2: Non-stability-indicating Analytical Method.

    • Troubleshooting Step: Ensure your analytical method (e.g., HPLC) is stability-indicating. This means the method can accurately separate the intact compound from all potential degradation products without interference.[1]

Data Presentation

Table 1: Illustrative Stability Data for a Pyran-dione Compound

The following table is a template illustrating the type of quantitative data that is crucial for assessing compound stability. Note: These values are for illustrative purposes only and do not represent actual data for this compound.

ConditionParameterValueDegradation (%) after 24h
pH 4.0 (Acetate Buffer)25°C15%
7.0 (Phosphate Buffer)25°C2%
9.0 (Borate Buffer)25°C25%
Temperature 4°CpH 7.0<1%
25°CpH 7.02%
40°CpH 7.010%
Light Ambient Light25°C, pH 7.08%
Dark25°C, pH 7.02%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a known concentration.

  • Acid Hydrolysis: Add an appropriate volume of a suitable acid (e.g., 0.1 M HCl) to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Add an appropriate volume of a suitable base (e.g., 0.1 M NaOH) to an aliquot of the stock solution. Keep at room temperature or a controlled elevated temperature. Neutralize the solution before analysis.

  • Oxidative Degradation: Add an appropriate volume of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp) for a specified duration. A control sample should be kept in the dark.

  • Analysis: Analyze all samples and a control (untreated) sample using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Mandatory Visualizations

Hypothetical Degradation Pathway of a Pyran-dione A This compound B Hydrolysis (H₂O) A->B C Ring-opened intermediate B->C Cleavage of pyran ring D Further degradation products C->D

Caption: Hypothetical hydrolysis pathway for a pyran-dione compound.

Experimental Workflow for Stability Testing A Prepare Stock Solution B Aliquot for Different Stress Conditions (pH, Temp, Light) A->B C Incubate for a Defined Period B->C D Collect Samples at Time Points C->D E Analyze by Stability-Indicating HPLC D->E F Quantify Remaining Compound and Degradants E->F

Caption: General workflow for assessing compound stability in solution.

Troubleshooting Inconsistent Experimental Results A Inconsistent Results Observed B Check for Obvious Issues (Precipitation, Color Change) A->B C Prepare Fresh Solutions from New Aliquot B->C D Re-run Experiment with Fresh Solutions C->D E Results Still Inconsistent? D->E F Conduct Forced Degradation Study E->F Yes H Verify Analytical Method E->H No, problem solved G Optimize Solution Conditions (pH, Solvent, Temperature) F->G G->H

Caption: A logical decision tree for troubleshooting inconsistent data.

References

"overcoming challenges in the synthesis of pyran derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for obtaining pyran derivatives?

A1: Common and effective methods for synthesizing pyran derivatives include:

  • Multicomponent Reactions (MCRs): These are highly efficient one-pot reactions involving three or more starting materials. A typical MCR for pyran synthesis involves an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound under various catalytic conditions.[1]

  • Knoevenagel Condensation followed by Electrocyclization: This is a classical route where a Knoevenagel condensation between an active methylene compound and an enal forms a 1-oxatriene intermediate, which then undergoes a 6π-electrocyclization to form the 2H-pyran ring.[2]

  • Pechmann Condensation: This method is widely used for synthesizing coumarins (benzo-α-pyrones) by reacting a phenol with a β-ketoester under acidic conditions.[3]

  • Perkin Reaction: This reaction can be adapted to produce coumarins by reacting a salicylaldehyde with acetic anhydride.[3]

  • Domino Knoevenagel-Hetero-Diels-Alder Reaction: This protocol is another important method for accessing the pyran moiety.[4]

Q2: My 2H-pyran derivative is unstable. What factors contribute to this instability and how can it be mitigated?

A2: The instability of the 2H-pyran ring is a known issue, often due to an equilibrium with its open-chain isomeric form (a dienone).[2] Several structural and electronic factors can be manipulated to favor the stable, cyclized 2H-pyran form:

  • Fusion to an Aromatic Ring: Fusing the 2H-pyran to an aromatic ring, as seen in 2H-chromenes, significantly enhances stability.[2]

  • Substitution Pattern: The presence of specific substituent groups on the pyran ring is crucial for stability. For instance, an ester group at the C5 position has been shown to be fundamental for the stability of certain 2H-pyrans.[2] Double substitution at the terminal position of the enal precursor in a Knoevenagel/electrocyclization strategy also contributes to the stability of the final product.[2]

Q3: Can the choice of solvent affect the stereoselectivity of my pyran synthesis?

A3: Yes, the solvent can significantly influence stereoselectivity in the synthesis of chiral 2H-pyran-2-ones. The polarity and nature (protic vs. aprotic) of the solvent can affect the transition state energies of key bond-forming steps, thereby influencing the stereochemical outcome. For reactions where stereocenters are formed, it is often necessary to screen various solvents to achieve the desired diastereoselectivity or enantioselectivity.[3]

Q4: What are the advantages of using heterogeneous catalysts in pyran synthesis?

A4: Heterogeneous catalysts, particularly magnetic nanoparticles, offer several advantages in the synthesis of pyran derivatives:

  • Sustainability: They are often economical and eco-friendly.[5][6]

  • Reusability: Many heterogeneous catalysts can be easily recovered (e.g., using an external magnet for magnetic nanoparticles) and reused for multiple reaction cycles without a significant loss of activity.[5][6]

  • High Yields and Short Reaction Times: The use of these catalysts often leads to excellent product yields in significantly shorter reaction times compared to traditional methods.[5][6]

  • Mild Reaction Conditions: Many of these catalytic reactions can be performed under greener conditions, such as in aqueous media or even solvent-free environments.[5][6]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Pyran Derivative
Potential Cause Troubleshooting Strategy
Suboptimal Reaction Temperature For less reactive starting materials, carefully controlled heating is often necessary. However, for highly activated phenols in reactions like the Pechmann condensation, milder conditions or even room temperature may suppress side reactions and improve yield. It is advisable to optimize the temperature for your specific substrates.[3]
Incorrect Solvent The choice of solvent can significantly impact reaction efficiency. Screening a few different solvents is recommended to find the optimal one for your specific reaction.[3] In some cases, protic solvents like ethanol give superior yields compared to THF or DCM.[6]
Inefficient Catalyst The type and amount of catalyst can dramatically affect the yield. For multicomponent reactions, a wide variety of catalysts have been reported, including various iron-based nanocatalysts.[5] Comparing different catalysts under the same reaction conditions may be necessary to identify the most effective one.[5][6]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For example, the Perkin reaction often requires high temperatures (e.g., 180°C) for an extended period.[3]
Impure Reagents Ensure that all reagents and solvents are pure and dry, as moisture can interfere with many synthetic reactions.[3]
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Strategy
Formation of Chromone in Pechmann Condensation A common side reaction in the Pechmann condensation for coumarin synthesis is the formation of a chromone byproduct. To improve selectivity for the desired coumarin, carefully control the reaction temperature. For highly activated phenols, lower temperatures can suppress the formation of the chromone.[3]
Undesired Michael Addition In tandem Knoevenagel-Michael reactions, optimizing conditions to ensure the intramolecular Michael addition and subsequent cyclization occurs efficiently is key. This may involve careful control of temperature and reaction time.[3]
Insufficient Reagent Concentration In some reactions, the concentration of a reagent can influence the reaction pathway. For instance, in the Perkin reaction, using a sufficient excess of acetic anhydride can favor the formation of the desired coumarin by facilitating dehydration and cyclization.[3]
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Strategy
Poor Solubility of the Product If the product has poor solubility in common chromatography solvents, a solvent screening should be performed. Gentle heating may be required to dissolve the compound for recrystallization.[7]
Co-elution of Impurities If impurities are difficult to separate by column chromatography, try changing the stationary phase (e.g., using alumina instead of silica gel) or altering the mobile phase composition.[7]
Failure to Crystallize If the product fails to crystallize from a solution, it may be too soluble in the chosen solvent. Try evaporating some of the solvent to create a supersaturated solution, or add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent).[8]
Colored Impurities If the final crystalline product is colored due to impurities, add a small amount of activated charcoal to the hot solution before the filtration step during recrystallization. The charcoal will adsorb the colored impurities.[8]

Quantitative Data Summary

Table 1: Comparison of Catalysts in the Synthesis of 4H-Pyran Derivatives via a Three-Component Reaction of Benzaldehyde, Malononitrile, and Dimedone.

CatalystCatalyst LoadingSolventTemperature (°C)Time (min)Yield (%)Reference
Fe₃O₄@SiO₂/NH-isoindoline-1,3-dione10 mgEthanolRoom Temp.1597[5]
Fe₃O₄/Xanthan gum-EthanolRoom Temp.496[5]
Fe₃O₄@PhSO₃H0.5 g--1092[5]
Fe₃O₄@SiO₂@NiSB-Solvent-free--Excellent[5]
Fe₃O₄/SiO₂/Im-Fc][OAc]10 mgSolvent-free901594[5]

Table 2: Effect of Reaction Conditions on the Synthesis of Pyrano[2,3-c]pyrazoles.

MethodCatalystSolventTimeYield (%)Reference
Conventional HeatingTriethylamine--Slightly higher[9]
Microwave-AssistedTriethylamine-Substantially reduced-[9]
Conventional HeatingSnCl₂-1.4 h80[9]
Microwave IrradiationSnCl₂-25 min88[9]
Conventional StirringKOtBuMethanol--[9]
Microwave IrradiationKOtBuMethanol< 5 minExcellent[9]
Conventional MethodMn/ZrO₂Aqueous Ethanol1 h83[9]
UltrasonicationMn/ZrO₂Aqueous Ethanol10 min98[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4H-pyrans via a Three-Component Reaction using a Heterogeneous Catalyst
  • Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate, 1 mmol).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol) or conduct the reaction under solvent-free conditions. Add the recommended catalytic amount of the chosen heterogeneous catalyst (refer to Table 1).

  • Reaction Execution: Stir the mixture at the specified temperature (e.g., room temperature or 90°C) for the designated time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, if a magnetic catalyst was used, separate it from the reaction mixture using an external magnet. For other heterogeneous catalysts, filtration may be required.

  • Workup and Purification: Pour the reaction mixture into water. The product will often precipitate and can be collected by filtration.[3] Wash the crude product with cold water and ethanol.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4H-pyran derivative.

Protocol 2: Synthesis of Coumarins via Pechmann Condensation
  • Reaction Setup: In a suitable reaction vessel, mix a phenol (1 equivalent) and a β-ketoester (1 equivalent).

  • Acid Catalyst Addition: Add an acidic catalyst (e.g., concentrated sulfuric acid, Amberlyst-15). The choice and amount of catalyst may need optimization.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 50-80°C, or up to 180-200°C for less reactive phenols) and monitor the reaction by TLC.[3]

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Product Isolation: The coumarin product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Combine Aldehyde, Malononitrile, & 1,3-Dicarbonyl add_catalyst Add Catalyst & Solvent start->add_catalyst react Stir at Optimized Temp. add_catalyst->react monitor Monitor by TLC react->monitor separate_catalyst Separate Catalyst (Magnet/Filtration) monitor->separate_catalyst precipitate Precipitate in Water & Filter separate_catalyst->precipitate recrystallize Recrystallize precipitate->recrystallize product Pure Pyran Derivative recrystallize->product

Caption: A typical experimental workflow for the catalyzed synthesis of pyran derivatives.

troubleshooting_yield start Low Yield Issue q_temp Is Temperature Optimized? start->q_temp a_temp Screen Temperatures (e.g., RT, 50°C, 80°C) q_temp->a_temp No q_solvent Is Solvent Optimal? q_temp->q_solvent Yes a_temp->q_solvent a_solvent Screen Solvents (e.g., Ethanol, H₂O, Solvent-free) q_solvent->a_solvent No q_catalyst Is Catalyst Efficient? q_solvent->q_catalyst Yes a_solvent->q_catalyst a_catalyst Test Different Catalysts & Loadings q_catalyst->a_catalyst No q_time Is Reaction Complete? q_catalyst->q_time Yes a_catalyst->q_time a_time Increase Reaction Time & Monitor by TLC q_time->a_time No end Improved Yield q_time->end Yes a_time->end

Caption: A troubleshooting decision tree for addressing low reaction yields.

knoevenagel_michael_pathway reactants Aldehyde + Malononitrile + 1,3-Dicarbonyl Compound knoevenagel Knoevenagel Adduct (Arylidenemalononitrile) reactants->knoevenagel Knoevenagel Condensation michael Michael Addition Intermediate knoevenagel->michael Michael Addition cyclization Intramolecular Cyclization michael->cyclization Tautomerization & Cyclization product Final 4H-Pyran Product cyclization->product

Caption: The mechanistic pathway for a common multicomponent pyran synthesis.

References

Technical Support Center: Pyran-3,5-Dione Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyran-3,5-dione reaction mechanisms. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of pyran-3,5-dione and its derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pyran-3,5-dione, which is often achieved through a Dieckmann condensation of a diester precursor.

Issue 1: Low to No Product Yield

Q: My reaction is resulting in a very low yield or no desired pyran-3,5-dione product. What are the potential causes and how can I improve the yield?

A: Low or no yield in pyran-3,5-dione synthesis is a common issue and can be attributed to several factors related to the Dieckmann condensation mechanism.

Potential Causes and Solutions:

  • Suboptimal Base and Reaction Conditions: The choice and handling of the base are critical. The Dieckmann condensation is an equilibrium reaction, and the use of an appropriate base is necessary to drive the reaction forward by deprotonating the resulting β-keto ester.

    • Solution: An improved procedure with significantly higher yields (78%) involves the parallel addition of the ketoester precursor and a strong base, such as sodium tert-butoxide (NaOtBu), to refluxing tetrahydrofuran (THF)[1]. This technique helps maintain a low concentration of the enolate, which can minimize side reactions.

  • Presence of Water: The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester starting material.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle hygroscopic bases, like sodium hydride (NaH), under an inert atmosphere (e.g., argon or nitrogen).

  • Retro-Claisen Condensation: The cyclic β-keto ester product can undergo a ring-opening retro-Claisen condensation, especially if the product is not stabilized by deprotonation.

    • Solution: Using a stoichiometric amount of a strong base ensures the formation of the stabilized enolate of the pyran-3,5-dione, shifting the equilibrium towards the product. The reaction should be quenched by acidification only after the cyclization is complete.

  • Incorrect Starting Material: Verify the purity and identity of your starting diester. Impurities can interfere with the reaction.

    • Solution: Purify the starting diester if necessary and confirm its structure using analytical techniques like NMR and IR spectroscopy.

Issue 2: Presence of Significant Impurities or Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A: The formation of impurities is often due to competing side reactions. Understanding these pathways is key to optimizing your reaction for purity.

Potential Side Reactions and Prevention:

  • Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, an intermolecular Claisen condensation between two molecules can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts.

    • Prevention: Employ high-dilution conditions. The slow, parallel addition of the starting material and base, as mentioned previously, is an effective strategy to maintain a low concentration of reactants and favor the intramolecular cyclization[1].

  • Hydrolysis of Esters: As mentioned, water in the reaction mixture can lead to the hydrolysis of the starting diester or the product, resulting in carboxylic acid impurities.

    • Prevention: Use anhydrous conditions and dry solvents.

  • Incomplete Reaction: Unreacted starting material will be a major impurity if the reaction does not go to completion.

    • Prevention: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure sufficient reaction time and appropriate temperature.

Reaction Monitoring by TLC:

To effectively monitor the reaction, use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product. The pyran-3,5-dione product is typically more polar than the starting diester.

CompoundTypical Rf Value (Ethyl Acetate/Hexanes 1:1)
Starting DiesterHigher Rf
Pyran-3,5-dioneLower Rf

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of pyran-3,5-dione?

A1: The most common method for synthesizing the pyran-3,5-dione ring system is the Dieckmann condensation. This is an intramolecular Claisen condensation of a diester. The mechanism involves the following key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic β-keto ester intermediate.

  • Elimination: The intermediate collapses, eliminating the alkoxide leaving group to form the pyran-3,5-dione.

  • Deprotonation: A stoichiometric amount of base deprotonates the newly formed β-dicarbonyl compound, driving the equilibrium towards the product.

  • Protonation: Acidic workup protonates the enolate to yield the final pyran-3,5-dione.

Q2: How can I purify the final pyran-3,5-dione product?

A2: Purification of pyran-3,5-dione can often be achieved through recrystallization or column chromatography. The choice of method depends on the nature of the impurities. For instance, if the main impurity is the unreacted starting material, column chromatography is generally effective. If dealing with minor, less polar byproducts, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be sufficient.

Q3: Are there alternative synthetic routes to pyran-3,5-diones?

A3: While the Dieckmann condensation is a primary route, other methods for constructing pyran rings exist and can be adapted. These often involve multi-component reactions. For example, the reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound can lead to highly substituted pyran derivatives. The specific conditions and catalysts for these reactions can vary widely.

Experimental Protocols

Improved Synthesis of Pyran-3,5-dione via Dieckmann Condensation [1]

This protocol describes an optimized procedure that has been shown to significantly increase the yield and quality of pyran-3,5-dione.

Materials:

  • Appropriate ketoester precursor (e.g., diethyl 3-oxopentanedioate)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous THF to the flask and bring it to reflux.

  • In a separate flask, prepare a solution of the ketoester precursor in anhydrous THF.

  • In another separate, dry flask, prepare a suspension of sodium tert-butoxide in anhydrous THF.

  • Using syringe pumps, add the ketoester solution and the sodium tert-butoxide suspension simultaneously and slowly (over several hours) to the refluxing THF.

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then carefully quench by adding 1M HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude pyran-3,5-dione.

  • Purify the crude product by column chromatography or recrystallization as needed.

Quantitative Data Summary

MethodBaseSolventYieldReference
Traditional DieckmannNaHTolueneOften <50%General Literature
Improved MethodNaOtBuTHF78%[1]

Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_enolate Enolate Formation cluster_cyclization Intramolecular Cyclization cluster_product Final Product Formation Start Diester Precursor Enolate Enolate Intermediate Start->Enolate + Base - H⁺ Cyclic_Intermediate Cyclic β-Keto Ester Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Deprotonated_Product Deprotonated Pyran-3,5-dione (Enolate) Cyclic_Intermediate->Deprotonated_Product - Alkoxide + Base Final_Product Pyran-3,5-dione Deprotonated_Product->Final_Product + H⁺ (Workup)

Caption: General mechanism of pyran-3,5-dione synthesis via Dieckmann condensation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Check Reaction Conditions: - Anhydrous? - Correct Base? - Temperature? Start->Check_Conditions Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Addition Optimize Reactant Addition: - High Dilution? - Slow/Parallel Addition? Start->Optimize_Addition Solution_Conditions Solution: - Use anhydrous solvents/reagents. - Use stoichiometric strong base (e.g., NaOtBu). - Control temperature. Check_Conditions->Solution_Conditions Solution_Purity Solution: - Purify starting material. - Confirm structure by NMR/IR. Check_Purity->Solution_Purity Solution_Addition Solution: - Implement high-dilution conditions. - Use syringe pump for slow, simultaneous addition. Optimize_Addition->Solution_Addition Success Improved Yield and Purity Solution_Conditions->Success Solution_Purity->Success Solution_Addition->Success

Caption: Troubleshooting workflow for pyran-3,5-dione synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Pyran-Based Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyran-based synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to consider when optimizing pyran synthesis?

A1: The successful synthesis of pyran derivatives is highly dependent on the careful optimization of several reaction parameters. The most critical factors include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. The concentration of the catalyst, in particular, can significantly influence both the reaction rate and the final product yield.

Q2: How does the choice of catalyst impact the reaction outcome?

A2: The catalyst plays a pivotal role in pyran synthesis, influencing both the reaction mechanism and efficiency. Common catalysts include:

  • Organocatalysts: Proline and piperidine are often used in multicomponent reactions.[1]

  • Base Catalysts: Potassium hydroxide loaded on calcium oxide (KOH/CaO) has been shown to be an efficient and reusable catalyst for the synthesis of 4H-pyran derivatives.[2]

  • Nanocatalysts: Nano-sized metal oxides can offer high surface area and catalytic activity, often leading to excellent yields in shorter reaction times.[3]

  • Lewis and Brønsted Acids: These are particularly useful in reactions like the Pechmann condensation for coumarin (a benzopyran) synthesis.[4]

The optimal catalyst and its loading percentage should be determined empirically for each specific reaction.

Q3: What is the role of the solvent in pyran synthesis?

A3: The solvent can significantly affect the solubility of reactants, the activity of the catalyst, and the stability of reaction intermediates. While polar protic solvents like ethanol are commonly used and often provide good yields, other options include:[3][4]

  • Aprotic polar solvents: Acetonitrile and DMF can also be effective.

  • Green solvents: Water and solvent-free (neat) conditions are increasingly being used to develop more environmentally friendly protocols.[1][3]

The choice of solvent should be guided by the specific reaction being performed and the solubility of the starting materials.

Q4: What are common methods for purifying pyran derivatives?

A4: The purification of pyran derivatives typically involves standard laboratory techniques. The most common methods are:

  • Recrystallization: This is a highly effective method for purifying solid products. The selection of an appropriate solvent or solvent system is crucial for obtaining high purity crystals.[5]

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired pyran from unreacted starting materials and side products. The choice of eluent is critical for achieving good separation.[5]

  • Filtration: For reactions where the product precipitates from the reaction mixture, simple filtration can be an effective initial purification step.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution
Incorrect Catalyst or Catalyst Concentration Screen different catalysts (e.g., organocatalysts, base catalysts, nanocatalysts) to find the most effective one for your specific substrates. Optimize the catalyst loading; both too little and too much catalyst can negatively impact the yield.
Suboptimal Solvent Test a range of solvents with different polarities (e.g., ethanol, water, acetonitrile, or solvent-free conditions). The ideal solvent will dissolve the reactants and facilitate the desired chemical transformations.[3][6]
Inappropriate Reaction Temperature Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy barrier. Monitor the reaction for potential decomposition at higher temperatures.[4]
Impure Starting Materials Ensure the purity of your starting materials, as impurities can inhibit the catalyst or lead to the formation of side products.
Inefficient Stirring In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants and the catalyst.
Problem 2: Formation of Side Products
Possible CauseRecommended Solution
Incorrect Reaction Temperature Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product and minimize the formation of side products.[4]
Unoptimized Catalyst The choice of catalyst can influence the reaction pathway. For example, in the synthesis of coumarins, using a solid acid catalyst like Amberlyst-15 can improve selectivity over strong Brønsted acids.[4]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to the formation of undesired byproducts.
Prolonged Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction at the optimal time can prevent the formation of degradation products or other side products.

Data Presentation

Table 1: Effect of Different Catalysts on the Synthesis of 2-amino-4H-pyran Derivatives

EntryCatalystCatalyst Loading (mol%)Time (min)Yield (%)
1No Catalyst-180<10
2Al2O31012050
3MgO1015060
4CaO1010042
5Nd2O3104593
620% KOH/CaO101092

Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), 60°C, solvent-free. Data compiled from multiple sources for illustrative purposes.[2][7]

Table 2: Influence of Solvent on the Yield of a 4H-Pyran Derivative

EntrySolventTime (h)Yield (%)
1Dichloromethane (DCM)545
2Toluene555
3Tetrahydrofuran (THF)560
4Methanol (MeOH)380
5Ethanol (EtOH)2.595
6Water470
7Solvent-free192

Reaction conditions: Dimedone (1 mmol), p-hydroxy benzaldehyde (1 mmol), malononitrile (1 mmol), catalyst, room temperature or gentle heating. Data compiled from multiple sources for illustrative purposes.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-amino-4H-pyran Derivatives using KOH/CaO Catalyst
  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone, 1.0 mmol).

  • Catalyst Addition: Add the 20% KOH loaded CaO catalyst (10 mol%).

  • Reaction Conditions: Stir the mixture at 60°C under solvent-free conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, add warm ethanol to the reaction mixture to dissolve the product.

  • Purification: Filter the mixture to remove the catalyst. The catalyst can be washed with ethanol, dried, and reused. The filtrate containing the product can be concentrated, and the solid product can be purified by recrystallization from ethanol.[2]

Protocol 2: Synthesis of a 4H-Pyran Derivative using Nd2O3 Catalyst in Water
  • Reactant and Catalyst Addition: To a flask, add the aromatic aldehyde (1 mmol), the β-ketoester or β-diketone (2 mmol), Nd2O3 catalyst (10 mol%), and water (2 ml).

  • Reaction Conditions: Reflux the reaction mixture with stirring.

  • Reaction Monitoring: Monitor the reaction until completion using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[7]

Visualization

Below is a troubleshooting workflow to help identify and resolve common issues encountered during the optimization of pyran synthesis.

G start Start Optimization low_yield Low or No Yield? start->low_yield side_products Significant Side Products? low_yield->side_products No check_catalyst Optimize Catalyst & Loading low_yield->check_catalyst Yes optimize_stoichiometry Adjust Stoichiometry side_products->optimize_stoichiometry Yes successful_synthesis Successful Synthesis side_products->successful_synthesis No check_solvent Screen Solvents check_catalyst->check_solvent check_temp Adjust Temperature check_solvent->check_temp check_reagents Verify Reagent Purity check_temp->check_reagents check_reagents->side_products monitor_reaction Monitor Reaction Progress (TLC) optimize_stoichiometry->monitor_reaction monitor_reaction->check_temp end End successful_synthesis->end

A troubleshooting workflow for pyran synthesis optimization.

References

Technical Support Center: Synthesis of Pyran-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyran-3,5-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this chemical synthesis. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reaction conditions and minimize side reactions.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of pyran-3,5-dione, which is typically achieved through a Dieckmann condensation of a suitable precursor like diethyl 3-oxopentanedioate.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of pyran-3,5-dione are often attributed to suboptimal reaction conditions that favor side reactions. Here are the primary factors to consider:

  • Base and Substrate Concentration: The concentration of the base and the ketoester substrate is critical. A high local concentration of either reactant can promote intermolecular side reactions over the desired intramolecular cyclization. An improved method involves the parallel addition of both the ketoester and the base (e.g., sodium tert-butoxide) to refluxing solvent (e.g., THF). This technique has been shown to significantly increase the yield to as high as 78%.[1]

  • Choice of Base: The type of base used can influence the outcome. While sodium ethoxide is a common choice for Dieckmann condensations, stronger, non-nucleophilic bases like sodium tert-butoxide or sodium hydride can also be effective. The optimal base may vary depending on the solvent and reaction temperature.

  • Reaction Temperature: The reaction is typically performed at the reflux temperature of the solvent (e.g., THF). Lower temperatures may be too slow, while excessively high temperatures could lead to decomposition of the starting material or product.

  • Water Content: The presence of water can lead to the hydrolysis of the ester starting material and the base, reducing the efficiency of the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are these side reactions and how can I minimize them?

A2: The primary side reactions in the synthesis of pyran-3,5-dione via Dieckmann condensation are:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, two molecules of the starting ketoester can react with each other. This is more likely to occur at high concentrations of the starting material and base.

    • Solution: As mentioned, the slow, parallel addition of both the ketoester and the base to the reaction vessel helps maintain low concentrations of both reactants, favoring the intramolecular pathway.

  • Reverse Dieckmann Condensation (Ring Cleavage): The cyclic β-dicarbonyl product can undergo ring-opening if a sufficiently acidic proton is not present on the carbon between the two carbonyls, or if the reaction conditions are too harsh.

    • Solution: The use of appropriate reaction conditions and a proper work-up procedure are important. The reaction is typically quenched by acidification, which protonates the enolate and stabilizes the product.

  • Starting Material Decomposition: Under strongly basic conditions and elevated temperatures, the starting ketoester, diethyl 3-oxopentanedioate, may undergo decomposition.

    • Solution: Careful control of the reaction temperature and time is crucial. Monitor the reaction progress by TLC to avoid prolonged reaction times.

Q3: What is the best way to purify the final pyran-3,5-dione product?

A3: Purification of pyran-3,5-dione typically involves the following steps:

  • Quenching: After the reaction is complete, the mixture is cooled and carefully quenched with an acid (e.g., dilute hydrochloric acid) to neutralize the base and protonate the product.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The combined organic extracts are washed with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Further Purification: The crude product, which may be an oil, can often be purified by vacuum distillation. For less volatile or solid products, column chromatography on silica gel may be necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on Pyran-3,5-dione Synthesis Yield

Starting MaterialBaseSolventReaction ConditionsYield (%)Reference
Diethyl 3-oxopentanedioateSodium tert-butoxideTHFParallel addition, Reflux78%[1]
Diethyl 3-oxopentanedioateSodium ethoxideEthanolStandard Addition, RefluxLower (unspecified)General Dieckmann

Experimental Protocols

Improved Synthesis of Pyran-3,5-dione via Parallel Addition[1]

This protocol is based on a literature procedure that significantly improves the yield of pyran-3,5-dione.

Materials:

  • Diethyl 3-oxopentanedioate

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Syringe pumps

  • Standard reaction glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Set up a reflux apparatus with a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and addition funnels/syringe pumps for the parallel addition of reactants.

  • Charge the flask with anhydrous THF and bring it to a gentle reflux under a nitrogen atmosphere.

  • Prepare two separate solutions:

    • Solution A: Diethyl 3-oxopentanedioate dissolved in anhydrous THF.

    • Solution B: Sodium tert-butoxide dissolved or suspended in anhydrous THF.

  • Using syringe pumps, add Solution A and Solution B simultaneously (in parallel) to the refluxing THF in the reaction flask over a period of several hours. The rate of addition should be slow and controlled to maintain a low concentration of both reactants in the flask.

  • After the addition is complete, continue to reflux the reaction mixture for an additional period (monitor by TLC for completion).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of dilute aqueous acid (e.g., 1M HCl) until the mixture is acidic.

  • Perform a standard aqueous work-up as described in the purification FAQ (Q3).

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway Start Diethyl 3-oxopentanedioate Enolate Enolate Intermediate Start->Enolate + Base Base Base (e.g., NaOtBu) Intra Intramolecular Cyclization Enolate->Intra Favored at low concentration Inter Intermolecular Condensation Enolate->Inter Favored at high concentration Product Pyran-3,5-dione Intra->Product Cleavage Reverse Dieckmann Cleavage Product->Cleavage Harsh conditions SideProduct Dimeric/Polymeric Byproducts Inter->SideProduct Cleavage->Start

Caption: Main reaction pathway and potential side reactions in the synthesis of pyran-3,5-dione.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution LowYield Low Yield Concentration High Reactant Concentration? LowYield->Concentration Conditions Harsh Reaction Conditions? LowYield->Conditions Water Presence of Water? LowYield->Water Byproducts Significant Byproducts Byproducts->Concentration Byproducts->Conditions ParallelAddition Implement Parallel Addition of Reactants Concentration->ParallelAddition Optimize Optimize Temperature and Reaction Time Conditions->Optimize Anhydrous Use Anhydrous Solvents & Glassware Water->Anhydrous

Caption: Troubleshooting workflow for common issues in pyran-3,5-dione synthesis.

References

Technical Support Center: Sodium;pyran-4-ide-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of sodium;pyran-4-ide-3,5-dione, along with troubleshooting advice and experimental protocols for stability studies. Please note that specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided herein is based on the general chemical principles of related cyclic dicarbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under typical experimental conditions?

A1: Based on its structure as a cyclic beta-dicarbonyl compound, this compound is susceptible to degradation through hydrolysis and oxidation.

  • Hydrolysis: The pyran ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions, to form an open-chain dicarboxylic acid derivative.

  • Oxidation: The ketone functional groups are susceptible to oxidation, which could lead to ring opening or the formation of other oxidized species. A potential oxidative pathway is the Baeyer-Villiger oxidation, which would yield a lactone.

Q2: How can I minimize the degradation of this compound in solution?

A2: To minimize degradation, it is recommended to:

  • Prepare solutions fresh for each experiment.

  • Use buffered solutions to maintain a neutral pH.

  • Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light.

  • Avoid exposure to strong oxidizing agents.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of the compound and detecting the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradants, aiding in their structural elucidation.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.

  • Possible Cause: This may indicate the presence of degradation products.

  • Troubleshooting Steps:

    • Verify Peak Identity: If possible, use a reference standard of the suspected degradation product to confirm its identity.

    • LC-MS Analysis: Analyze the sample by LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide clues to their identity. For instance, a peak with a mass corresponding to the addition of a water molecule may suggest a hydrolysis product.

    • Review Sample Handling: Assess the pH, temperature, and light exposure of your sample preparation and storage conditions to identify potential causes of degradation.

    • Perform Forced Degradation: Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unexpected peaks.

Issue 2: The concentration of my this compound solution is decreasing over time.

  • Possible Cause: The compound is likely degrading in the chosen solvent or under the storage conditions.

  • Troubleshooting Steps:

    • Re-evaluate Solvent: If using an unbuffered aqueous solution, consider preparing the solution in a neutral buffer (e.g., phosphate buffer, pH 7).

    • Optimize Storage: Store the solution at a lower temperature and protected from light.

    • Fresh Preparations: For sensitive experiments, prepare the solution immediately before use.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][3][4][5]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl (60°C) 0100.00.00.0
885.212.52.3
2465.728.95.4
0.1 M NaOH (60°C) 0100.00.00.0
870.125.84.1
2440.351.28.5
3% H₂O₂ (RT) 0100.00.00.0
892.56.11.4
2478.918.32.8

Mandatory Visualizations

G Inferred Degradation Pathways A This compound B Hydrolysis (Acid/Base) A->B D Oxidation (e.g., Baeyer-Villiger) A->D C Open-chain dicarboxylic acid derivative B->C E Lactone derivative D->E

Caption: Inferred degradation pathways of this compound.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sampling at Time Points B->G C->G D->G E->G F->G H Sample Neutralization/Dilution G->H I HPLC/LC-MS Analysis H->I

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Enhancing the Solubility of Pyran-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with pyran-3,5-dione derivatives. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why do many pyran-3,5-dione derivatives exhibit poor aqueous solubility?

A1: The low water solubility of these derivatives is often attributed to a combination of factors inherent to their molecular structure. Many possess a rigid, planar pyranone ring system and lipophilic substituents, which contribute to strong crystal lattice energy.[1] This high lattice energy means that more energy is required to break apart the crystal structure and solvate the individual molecules in water, leading to poor solubility. More than 40% of new chemical entities (NCEs), a category many novel pyran-3,5-dione derivatives fall into, are practically insoluble in water.[2]

Q2: My pyran-3,5-dione derivative is a weak base. How does pH affect its solubility?

A2: For weakly basic compounds, solubility is highly pH-dependent.[3] In acidic environments (low pH), the basic functional groups on your molecule will become protonated (ionized). This charge increases the molecule's polarity, enhancing its interaction with polar water molecules and thereby increasing solubility. Conversely, as the pH increases and becomes more basic, the compound will exist predominantly in its neutral, less soluble form.[4] Therefore, adjusting the pH of your formulation to a more acidic range can be a simple and effective method for solubility enhancement.[5]

Q3: What is the "spring and parachute" effect, and how is it relevant to solubility enhancement?

A3: The "spring and parachute" effect is a phenomenon often observed with amorphous solid dispersions and some co-crystals. The "spring" refers to the rapid dissolution of a high-energy, amorphous form of the drug to generate a supersaturated solution, where the drug concentration temporarily exceeds its equilibrium solubility.[6] The "parachute" refers to the role of a polymer or co-former in inhibiting the precipitation or crystallization of the drug from this supersaturated state, thus maintaining a higher concentration for a longer period and improving the potential for absorption.[6]

Q4: What is the difference between micronization and nanonization for improving solubility?

A4: Both are particle size reduction techniques used to increase the surface area of the drug, which generally leads to a faster dissolution rate as described by the Noyes-Whitney equation.[7]

  • Micronization reduces particle size to the micrometer range (1-1000 µm). It increases the rate of dissolution but does not typically change the compound's equilibrium solubility.[8][9]

  • Nanonization reduces particle size to the sub-micron or nanometer range (<1 µm). At this scale, nanonization can increase both the dissolution rate and the equilibrium solubility of the compound.[9][10]

Troubleshooting Guide

This guide addresses common experimental issues encountered when working to improve the solubility of pyran-3,5-dione derivatives.

Problem Potential Cause(s) Suggested Solutions & Next Steps
Compound precipitates immediately upon addition to aqueous buffer. High crystallinity, low intrinsic solubility, inappropriate pH of the buffer.1. pH Adjustment: If your compound has ionizable groups, test its solubility across a range of pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) to find the optimal pH for dissolution.[11] 2. Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) and then add it to the aqueous buffer. Be mindful of the final solvent concentration.[5]
Low bioavailability in vivo despite acceptable aqueous solubility. Precipitation in the gastrointestinal (GI) tract after initial dissolution; rapid metabolism; poor membrane permeability.1. Solid Dispersion: Formulate an amorphous solid dispersion with a precipitation inhibitor polymer (e.g., HPMC, PVP). This can create a "spring and parachute" effect.[6][12] 2. Co-crystals: Screen for co-crystal formers that can maintain a higher drug concentration in solution.[13] 3. Permeability Assessment: Evaluate the compound's permeability using in vitro models like Caco-2 or PAMPA.
Solid dispersion formulation is physically unstable and crystallizes over time. The drug loading is too high; the polymer is not a suitable miscibility partner; improper storage conditions (high temperature/humidity).1. Reduce Drug Loading: Prepare new dispersions with a lower weight percentage of the drug. 2. Screen Polymers: Test different polymers (e.g., PVP K30, HPMC-AS, Soluplus®) to find one with better miscibility. 3. Characterize: Use Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility and check for a single glass transition temperature (Tg).
Co-crystal formation is unsuccessful or yields an unstable product. Mismatch in hydrogen bonding motifs between the drug and co-former; co-former is not sufficiently soluble.1. Rational Co-former Selection: Choose co-formers with complementary hydrogen bond donors/acceptors to your pyran-3,5-dione derivative.[14] 2. Screening Methods: Use various techniques like liquid-assisted grinding, solvent evaporation, or slurry crystallization, as success can be method-dependent.[15] 3. Stability Testing: Evaluate the physical stability of any successful co-crystals under stressed humidity and temperature conditions.

Solubility Enhancement Strategies & Data

Several techniques can be employed to enhance the solubility of pyran-3,5-dione derivatives. The choice of method depends on the physicochemical properties of the specific molecule.[2] Key strategies include forming co-crystals and creating amorphous solid dispersions.

Table 1: Comparison of Solubility Enhancement Techniques
TechniquePrinciple of EnhancementTypical Fold-Increase in SolubilityAdvantagesLimitations
Co-Crystallization Modifies crystal lattice energy by introducing a non-volatile co-former into the crystal structure.[6][13]2 to 20-fold[15][16]Creates a stable crystalline solid; can fine-tune physicochemical properties.[13]Requires specific molecular interactions; co-former selection can be empirical.[14]
Amorphous Solid Dispersion Converts the drug from a crystalline to a high-energy amorphous state, molecularly dispersed within a hydrophilic polymer carrier.[12][17]4 to >100-fold[17]Significant solubility enhancement; potential for supersaturation ("spring and parachute" effect).[6]Amorphous form is thermodynamically unstable and can recrystallize; potential for chemical degradation.[5]
pH Adjustment Ionizes acidic or basic functional groups on the drug molecule, increasing polarity and interaction with water.[5]Variable (highly dependent on pKa)Simple to implement for ionizable compounds; easy to formulate and analyze.Risk of precipitation upon pH change (e.g., in the GI tract); not applicable to neutral compounds.[5]
Particle Size Reduction (Nanonization) Increases the surface-area-to-volume ratio, leading to an increased dissolution rate and, at the nano-scale, increased equilibrium solubility.[9]1.5 to 5-foldApplicable to most poorly soluble drugs; can be combined with other techniques.High energy process; potential for particle agglomeration requires stabilizers.[5]

Experimental Protocols & Workflows

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common lab-scale method for preparing solid dispersions.

  • Dissolution: Weigh and dissolve the pyran-3,5-dione derivative and a hydrophilic polymer (e.g., PVP K30, HPMC-AS) in a suitable common solvent (e.g., methanol, acetone, or a dichloromethane/methanol mixture) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w).[18] Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin, solid film is formed on the inside of the flask.[18]

  • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Carefully scrape the solid material from the flask. Gently grind the resulting solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., 100 mesh) to ensure a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Storage: Store the final product in a desiccator at room temperature to prevent moisture absorption and potential recrystallization.

Protocol 2: Screening for Co-crystals using Liquid-Assisted Grinding (LAG)

LAG is an efficient method for screening potential co-crystal formers.

  • Selection: Choose a set of pharmaceutically acceptable co-formers with hydrogen bond donor/acceptor groups complementary to the pyran-3,5-dione derivative.

  • Stoichiometry: Weigh the pyran-3,5-dione derivative and a selected co-former in a defined stoichiometric ratio (e.g., 1:1 or 1:2 molar ratio).

  • Grinding: Place the powder mixture into a milling jar (e.g., stainless steel or agate) with a grinding ball.

  • Solvent Addition: Add a minimal amount (e.g., 10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, ethyl acetate) to moisten the powder mixture. This small amount of solvent acts as a catalyst for molecular rearrangement.

  • Milling: Mill the mixture using a mixer mill (e.g., at 25-30 Hz) for a specified time (e.g., 30-60 minutes).

  • Analysis: Analyze the resulting solid powder using Powder X-ray Diffraction (PXRD). The appearance of new diffraction peaks that are distinct from the starting materials indicates the formation of a new crystalline phase, potentially a co-crystal.[16]

Visualizations

Workflow for Solubility Enhancement

The following diagram outlines a typical workflow for addressing the solubility challenges of a new pyran-3,5-dione derivative.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Evaluation start Poorly Soluble Pyran-3,5-dione Derivative char1 Determine Intrinsic Solubility & pKa start->char1 char2 Analyze Solid State (PXRD, DSC, TGA) char1->char2 decision Ionizable? char2->decision strategy1 pH Modification Co-solvents decision->strategy1 Yes strategy2 Solid-State Modification decision->strategy2 No eval1 Measure Kinetic & Equilibrium Solubility strategy1->eval1 form1 Screen Co-crystals (LAG, Slurry) strategy2->form1 form2 Prepare Solid Dispersions (Solvent Evap., HME) strategy2->form2 form3 Particle Size Reduction (Nanonization) strategy2->form3 form1->eval1 form2->eval1 form3->eval1 eval2 Assess Dissolution Rate eval1->eval2 eval3 Check Physical & Chemical Stability eval2->eval3 end Optimized Formulation eval3->end G start Initial Strategy Fails (e.g., Solid Dispersion) q1 Was the solid amorphous? start->q1 a1_yes Yes, but still poor dissolution q1->a1_yes Yes a1_no No, drug remained crystalline q1->a1_no No q3 Does the polymer inhibit precipitation? a1_yes->q3 q2 Is drug loading >25%? a1_no->q2 a2_yes Try reducing drug loading to 10% q2->a2_yes Yes a2_no Screen alternative polymers (e.g., HPMC-AS, Soluplus) q2->a2_no No end1 Re-evaluate Formulation a2_yes->end1 a2_no->end1 a3_yes Combine with another technique (e.g., Nanonization) q3->a3_yes Yes a3_no Switch to a different polymer with known precipitation inhibiting properties q3->a3_no No end2 Consider Co-crystal Approach a3_yes->end2 a3_no->end1

References

Technical Support Center: Scaling Up the Production of Pyran-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of pyran-3,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing pyran-3,5-dione?

A1: The most widely adopted and scalable method is the intramolecular Dieckmann condensation of an appropriate acyclic ketoester. An improved procedure, suitable for large-scale preparation, involves the parallel addition of the ketoester and a base, such as sodium tert-butoxide (NaOtBu), to a refluxing solvent like tetrahydrofuran (THF).[1] This method has been shown to significantly increase the yield and purity of pyran-3,5-dione.

Q2: What are the critical process parameters to control during the scale-up of pyran-3,5-dione synthesis?

A2: Several parameters are crucial for a successful and safe scale-up:

  • Temperature Control: The Dieckmann condensation is an equilibrium-driven reaction. Maintaining a consistent reflux temperature is vital for reaction kinetics and minimizing side reactions.

  • Addition Rate: The simultaneous and controlled addition of both the ketoester and the base is critical. A slow and steady addition rate helps to maintain a low concentration of the enolate, which can minimize side reactions.

  • Mixing Efficiency: Adequate agitation is essential to ensure proper dispersion of the reactants and base, maintain uniform temperature, and prevent localized "hot spots" which can lead to byproduct formation.

  • Solvent Quality: The use of a dry, high-purity solvent is important to prevent quenching of the base and other unwanted side reactions.

Q3: What are the potential safety hazards to consider during the scale-up?

A3: Key safety considerations include:

  • Exothermic Reaction: The Dieckmann condensation can be exothermic. Proper cooling and temperature monitoring are essential to control the reaction rate and prevent a thermal runaway.

  • Flammable Solvents: The use of flammable solvents like THF requires appropriate handling, grounding of equipment to prevent static discharge, and working in a well-ventilated area or fume hood.

  • Strong Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn, and the base should be handled under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of the product. 3. Suboptimal reaction conditions. 4. Inefficient purification.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Ensure the reaction is worked up promptly upon completion. Avoid prolonged exposure to strong base. 3. Optimize reaction temperature, concentration, and base stoichiometry. Ensure the base is not quenched by moisture. 4. Review and optimize the purification protocol.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent. 3. Incorrect pH during workup.1. Purify the crude product using column chromatography. 2. Ensure all solvent is removed under reduced pressure. Lyophilization may be an option. 3. Carefully adjust the pH during the acidic workup.
Formation of Polymeric Byproducts 1. High concentration of reactants. 2. Intermolecular condensation favored over intramolecular cyclization.1. Perform the reaction at a higher dilution to favor the intramolecular cyclization. 2. Ensure slow, parallel addition of reactants to maintain a low concentration of the enolate.
Inconsistent Results Between Batches 1. Variation in raw material quality. 2. Inconsistent control of critical process parameters (temperature, addition rate, mixing).1. Ensure the quality and purity of starting materials and reagents are consistent for each batch. 2. Implement strict process controls and monitoring for all critical parameters.

Experimental Protocols

Optimized Large-Scale Synthesis of Pyran-3,5-dione[1]

This protocol is adapted from the work of Li et al. (2006) and is suitable for large-scale production.

Materials:

  • Appropriate acyclic ketoester (e.g., methyl or ethyl 3-(2-oxopropoxy)propanoate)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), for workup

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and two addition funnels, bring a volume of anhydrous THF to reflux.

  • Reactant Preparation: Prepare two separate solutions:

    • Solution A: The ketoester dissolved in anhydrous THF.

    • Solution B: Sodium tert-butoxide dissolved in anhydrous THF.

  • Parallel Addition: Simultaneously add Solution A and Solution B to the refluxing THF over a period of 1-2 hours. Maintain a steady reflux throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding it to a cooled aqueous solution of hydrochloric acid to neutralize the excess base.

    • Separate the organic layer.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the crude pyran-3,5-dione by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyran-3,5-dione Synthesis

Parameter Condition A (Batch Addition) Condition B (Parallel Addition) [1]
Addition Method Ketoester added to a solution of the baseParallel addition of ketoester and base
Base Sodium tert-butoxideSodium tert-butoxide
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature RefluxReflux
Reported Yield Lower, often with more impurities78%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_ketoester Prepare Ketoester Solution (A) parallel_addition Parallel Addition of A & B prep_ketoester->parallel_addition prep_base Prepare Base Solution (B) prep_base->parallel_addition reflux_thf Refluxing THF reflux_thf->parallel_addition reaction_monitoring Monitor Reaction (TLC/HPLC) parallel_addition->reaction_monitoring quench Quench with Acid reaction_monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography final_product Pure Pyran-3,5-dione chromatography->final_product troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions start Low Yield Observed check_completion Reaction Complete? start->check_completion check_impurities Impurities Present? check_completion->check_impurities Yes extend_reaction Extend Reaction Time check_completion->extend_reaction No review_params Review Process Parameters check_impurities->review_params No optimize_purification Optimize Purification check_impurities->optimize_purification Yes optimize_conditions Optimize Temp, Conc., Base review_params->optimize_conditions check_reagents Verify Reagent Quality review_params->check_reagents

References

Validation & Comparative

Comparative Bioactivity of Pyran-3,5-dione Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anticancer, antimicrobial, and anti-inflammatory potential of novel pyran-3,5-dione derivatives, supported by experimental data and detailed protocols.

Pyran-3,5-dione and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique structural scaffold serves as a foundation for the development of novel therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative overview of the bioactivity of various pyran-3,5-dione derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new and effective therapeutic molecules.

Anticancer Activity

Recent studies have highlighted the potential of pyran-3,5-dione derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with several derivatives demonstrating significant inhibitory activity. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

A series of fused pyran derivatives, synthesized from cyclohexane-1,3-dione, have shown promising in vitro anticancer activity against various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values for some of the most active compounds are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6e MCF7 (Breast)8.24 ± 0.19[2]
Compound 8a A549 (Lung)4.22 ± 0.81[2]
Compound 8c HCT116 (Colon)7.5 ± 0.5[1]
Compound 12a MCF7 (Breast)10.2 ± 1.1[1]
Compound 14b A549 (Lung)9.8 ± 0.9[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyran-3,5-dione derivatives have been investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

While extensive data on a wide range of pyran-3,5-dione derivatives is still emerging, preliminary studies indicate that certain analogs possess moderate to good antimicrobial activity. For instance, some fused pyran derivatives have been screened against a panel of bacterial strains, with one of the most active compounds, Compound 4g , exhibiting notable efficacy.[3]

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 4g Staphylococcus aureus (MRSA)500[3]
Klebsiella pneumoniae500[3]
Escherichia coli250[3]
Bacillus subtilis1000[3]
Bacillus cereus1000[3]

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyran derivatives have shown promise as anti-inflammatory agents, often by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The anti-inflammatory potential of pyran derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. For example, certain pyran-based compounds have been shown to significantly reduce NO production, indicating their potential to mitigate inflammatory processes.[4][5][6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key bioactivity assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyran-3,5-dione derivatives and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Broth Microdilution for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the pyran-3,5-dione derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7][8]

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the pyran-3,5-dione derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve of sodium nitrite.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 NF-κB Signaling Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades & releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene induces Pyran Pyran-3,5-dione Derivative Pyran->IKK inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory action of pyran-3,5-dione derivatives.

G cluster_0 MTT Assay Workflow A Seed Cells (96-well plate) B Add Pyran-3,5-dione Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for determining the cytotoxicity of compounds using the MTT assay.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Sodium;pyran-4-ide-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantification of sodium;pyran-4-ide-3,5-dione. The selection of a robust and validated analytical method is critical for ensuring the quality, consistency, and purity of raw materials and final products in the pharmaceutical industry. This document outlines the typical performance of common analytical techniques and provides detailed protocols for their validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Overview of Analytical Techniques

The choice of analytical technique for a compound like this compound depends on its physicochemical properties, such as volatility, thermal stability, and the presence of a chromophore. Given its structure, two primary analytical techniques are most suitable:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique in the pharmaceutical industry. For a compound like this compound, which is a salt and likely non-volatile, HPLC is a strong candidate. Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore, or a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) if it does not.

  • Gas Chromatography (GC): GC is generally preferred for volatile and thermally stable compounds.[5] If this compound can be derivatized to a more volatile and stable form, GC with Flame Ionization Detection (FID) could be a viable option, offering high resolution and sensitivity.[5]

Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and GC-FID for the analysis of this compound, based on typical validation results for similar small molecules.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) with Derivatization ICH Q2(R2) Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mLReportable
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mLReportable
Specificity HighHighNo interference at the retention time of the analyte
Robustness Generally highModerateNo significant impact on results from minor variations

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

Validation Protocol:

  • Specificity: Analyze blank samples (diluent), placebo samples, and samples spiked with the analyte and potential impurities to demonstrate that there is no interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50-150% of the target concentration). Plot the peak area response against the concentration and determine the correlation coefficient (R²).[6]

  • Accuracy: Analyze samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.[3]

  • Precision:

    • Repeatability: Perform six replicate injections of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.[6]

Gas Chromatography (GC-FID) Method with Derivatization

Instrumentation:

  • GC system with a Flame Ionization Detector (FID), autosampler, and split/splitless injector.

  • Data acquisition and processing software.

Derivatization Procedure:

  • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Inject the derivatized sample into the GC.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split ratio 10:1)

Validation Protocol: The validation protocol for the GC-FID method follows the same principles as the HPLC method, with adjustments for the specific technique and the inclusion of the derivatization step.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting protocol Develop Validation Protocol define_params Define Performance Characteristics & Acceptance Criteria protocol->define_params Based on ICH Q2(R2) specificity Specificity define_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for Analytical Method Validation.

HPLC_vs_GC_Comparison cluster_hplc HPLC Method cluster_gc GC Method compound This compound hplc High-Performance Liquid Chromatography compound->hplc Direct Analysis gc Gas Chromatography compound->gc Requires Derivatization hplc_adv Advantages: - No derivatization needed - High specificity - Suitable for non-volatile compounds hplc->hplc_adv hplc_disadv Disadvantages: - May require a specific detector (e.g., UV) hplc->hplc_disadv gc_adv Advantages: - High resolution - High sensitivity (FID) gc->gc_adv gc_disadv Disadvantages: - Requires derivatization - Compound must be thermally stable gc->gc_disadv

Caption: Comparison of HPLC and GC Methods.

References

A Comparative Analysis of Pyran-Based Drug Efficacy: In Vitro versus In Vivo Studies on β-Lapachone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of β-lapachone, a promising pyran-based anticancer agent. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways.

β-Lapachone, a naturally occurring pyran-based compound, has demonstrated significant antineoplastic activity against a variety of human cancers, including pancreatic, breast, lung, and prostate cancers.[1][2] Its efficacy is largely dependent on the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells.[2][3] This differential expression provides a therapeutic window, allowing for targeted cytotoxicity to cancer cells while sparing normal tissues.

Quantitative Comparison of In Vitro Efficacy

The in vitro potency of β-lapachone has been evaluated across numerous cancer cell lines using various assays to determine its impact on cell viability, proliferation, and clonogenic survival. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

Cell LineCancer TypeAssayIC50 / EffectReference
MIA PaCa-2PancreaticCell Growth~80% reduction at 2.5 µM[1][4]
MIA PaCa-2PancreaticSoft Agar AssayPlating efficiency reduced to 0.48% at 5 µM[1][4]
MIA PaCa-2PancreaticClonogenic SurvivalPlating efficiency reduced to 0.28% at 10 µM[1]
ACP02Gastric AdenocarcinomaMTT AssaySignificant decrease in survival at 4 µg/mL[5][6]
MCF-7Breast CarcinomaMTT AssaySignificant decrease in survival at 4 µg/mL[5][6]
HCT116Colon CancerMTT AssaySignificant decrease in survival at 2 µg/mL[5][6]
HEPG2Hepatocellular CarcinomaMTT AssaySignificant decrease in survival at 2 µg/mL[5][6]
DU145Prostate CancerClonogenic AssaySynergistic effect with taxol at 4 µM[7]
A2780DDPOvarian CancerClonogenic AssaySynergistic effect with taxol at 2 µM[7]

Quantitative Comparison of In Vivo Efficacy

In vivo studies, primarily using xenograft mouse models, are crucial for evaluating the therapeutic potential of β-lapachone in a whole-organism context. These studies assess the drug's ability to inhibit tumor growth and improve survival.

Cancer TypeAnimal ModelTreatmentKey OutcomeReference
Pancreatic CancerNude Mice (MIA PaCa-2 Xenograft)50 µM intratumoral injectionSignificant reduction in tumor volume (296 mm³ vs. 517 mm³ in control)[1]
Ovarian CancerNude Mice (Human Ovarian Cancer Xenograft)50 mg/kg i.p.75% reduction in the number of tumor nodules[7]
Prostate CancerSCID Mice (DU145 Xenograft)50 mg/kg i.p. with 1 mg/kg taxolSignificant tumor growth inhibition[7]
Hepatocellular CarcinomaNOD/SCID Mice (PLC/PRF/5 Xenograft)12.5 mg/kg intratumoral injectionSignificant tumor growth inhibition and prolonged survival[8]
Breast CancerImmunodeficient Mice (MCF-7 Xenograft)Intratumoral injection of β-lap ternary systemSignificant reduction in tumor volume[2][9]
Lung CancerC57BL/6 Mice (LLC Xenograft)18 mg/kg i.t.Decreased tumor growth and increased survival rate[10]

Signaling Pathways and Experimental Workflows

The mechanism of action of β-lapachone is intrinsically linked to its interaction with NQO1 and the subsequent impact on cellular signaling pathways.

NQO1-Mediated Activation of β-Lapachone

The primary mechanism of β-lapachone's anticancer activity involves its reduction by NQO1. This process initiates a futile redox cycle that generates high levels of reactive oxygen species (ROS), leading to DNA damage and hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1).[11][12] This cascade depletes cellular NAD+ and ATP, ultimately causing cancer cell death.[11]

NQO1_Pathway β-Lapachone β-Lapachone NQO1 NQO1 β-Lapachone->NQO1 NQO1-mediated reduction Reduced β-Lapachone Reduced β-Lapachone NQO1->Reduced β-Lapachone ROS ROS Reduced β-Lapachone->ROS Futile Redox Cycling DNA Damage DNA Damage ROS->DNA Damage PARP1 PARP1 DNA Damage->PARP1 activates NAD+ Depletion NAD+ Depletion PARP1->NAD+ Depletion hyperactivation consumes NAD+ ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion Cell Death Cell Death ATP Depletion->Cell Death

NQO1-mediated activation of β-lapachone.
Downstream Signaling Pathways

β-lapachone has also been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT/mTOR and JNK pathways.

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival.[13] β-lapachone has been observed to inactivate this pathway, contributing to its anticancer effects.[14]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation β-Lapachone β-Lapachone β-Lapachone->AKT inhibits

Inhibition of the PI3K/AKT/mTOR pathway.

The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can regulate both cell survival and apoptosis.[15][16]

JNK_Pathway Cellular Stress\n(e.g., ROS from β-Lapachone) Cellular Stress (e.g., ROS from β-Lapachone) MAP3K MAP3K Cellular Stress\n(e.g., ROS from β-Lapachone)->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis

Activation of the JNK signaling pathway.
Experimental Workflow: From In Vitro to In Vivo

A typical preclinical evaluation of a pyran-based drug like β-lapachone follows a structured workflow, progressing from initial in vitro screening to more complex in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cell_culture Cancer Cell Lines mtt_assay MTT Assay (Viability) cell_culture->mtt_assay clonogenic_assay Clonogenic Assay (Survival) cell_culture->clonogenic_assay soft_agar_assay Soft Agar Assay (Anchorage-Independent Growth) cell_culture->soft_agar_assay apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) cell_culture->apoptosis_assay xenograft_model Xenograft Mouse Model apoptosis_assay->xenograft_model Promising results lead to in vivo studies drug_administration Drug Administration (e.g., i.p., i.t.) xenograft_model->drug_administration tumor_measurement Tumor Growth Measurement drug_administration->tumor_measurement survival_analysis Survival Analysis tumor_measurement->survival_analysis

Preclinical evaluation workflow.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key protocols used in the evaluation of β-lapachone.

In Vitro Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treatment: Treat cells with various concentrations of β-lapachone for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[17][18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, thereby measuring the long-term effects of a cytotoxic agent.

  • Cell Seeding: Plate a known number of cells in 6-well plates and allow them to attach overnight.[19]

  • Treatment: Treat the cells with β-lapachone for a defined period.

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 7-14 days to allow for colony formation.[19]

  • Fixation and Staining: Fix the colonies with a solution such as 4% paraformaldehyde and stain with crystal violet.[19]

  • Colony Counting: Count the number of colonies containing at least 50 cells. The survival fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.

Soft Agar Colony Formation Assay

This method evaluates the anchorage-independent growth of cells, a hallmark of malignant transformation.

  • Base Agar Layer: Prepare a base layer of agar in a culture dish.[1][20]

  • Cell Suspension in Agar: Suspend a single-cell suspension in a top layer of low-melting-point agarose.[1]

  • Plating: Overlay the cell-containing agar onto the base layer.

  • Incubation: Incubate the plates for 2-3 weeks to allow for colony formation.[1]

  • Staining and Counting: Stain the colonies with crystal violet and count them.[20]

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

  • Cell Lysis: Lyse treated and untreated cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) to the cell lysates.[6]

  • Incubation: Incubate the mixture to allow for cleavage of the substrate by active caspases.

  • Signal Detection: Measure the resulting fluorescent or colorimetric signal using a plate reader. The signal intensity is proportional to the caspase activity.[6]

In Vivo Assay

Xenograft Mouse Model for Anticancer Drug Efficacy

This model involves the transplantation of human cancer cells into immunodeficient mice to study tumor growth and the effects of therapeutic agents.

  • Cell Preparation: Harvest human cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[21]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[21][22]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers regularly to calculate tumor volume.[21]

  • Randomization and Treatment: When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer β-lapachone via a specified route (e.g., intraperitoneal or intratumoral injection) and schedule.[21]

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice. The primary endpoint is often tumor growth inhibition (TGI). Survival analysis may also be performed.[21]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

References

A Comparative Guide to the Structure-Activity Relationships of Pyran-2,4-dione and 4-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct and extensive structure-activity relationship (SAR) studies on pyran-3,5-diones are limited in publicly available literature, a wealth of information exists for the closely related pyran-2,4-dione and benzannulated pyran-2-one (4-hydroxycoumarin) systems. This guide provides a comparative analysis of the SAR of these two important classes of compounds, offering insights that can inform the design and development of novel therapeutic agents.

Section 1: Pyran-2,4-dione Derivatives - Insights from Dehydroacetic Acid

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a prominent pyran-2,4-dione derivative, and its analogs have been investigated for a range of biological activities, notably as antimicrobial agents.[1][2] The SAR of these compounds often revolves around modifications at the 3-position acetyl group and the 4-position hydroxyl group.

Data Presentation: Antibacterial Activity of Dehydroacetic Acid Derivatives

The following table summarizes the antibacterial activity of a series of enamine derivatives of dehydroacetic acid against Escherichia coli and Staphylococcus aureus.[1]

Compound IDR Group (at 3-position)E. coli MIC (µg/mL)[1]S. aureus MIC (µg/mL)[1]
1 (Dehydroacetic Acid)-COCH₃>1000500
4b -C(CH₃)=NCH₃200250
4d -C(CH₃)=NPh>1000125

Key SAR Observations for Dehydroacetic Acid Derivatives:

  • Conversion of the 3-acetyl group to an enamine functionality can significantly enhance antibacterial activity.[1]

  • The nature of the substituent on the enamine nitrogen plays a crucial role in determining the antibacterial spectrum and potency. For instance, a methyl-substituted enamine (4b) showed broad-spectrum activity, while a phenyl-substituted enamine (4d) was more potent against S. aureus.[1]

Experimental Protocols: Synthesis of Enamine Derivatives of Dehydroacetic Acid

General Procedure:

To a solution of dehydroacetic acid (1 equivalent) and a primary amine (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, triethylamine (2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed with 5% HCl. The organic layer is then dried and concentrated to yield the product.[1]

Section 2: 4-Hydroxycoumarins - A Deep Dive into Anticoagulant SAR

The 4-hydroxycoumarin scaffold is the cornerstone of a major class of oral anticoagulants, including the well-known drug warfarin.[3][4] These compounds exert their effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR), which is crucial for the synthesis of several blood clotting factors.[5][6] The SAR of 4-hydroxycoumarins is extensively studied, with a primary focus on the substituent at the 3-position.[3]

Data Presentation: In Vitro VKOR Inhibitory Activity of Warfarin and Analogs

The table below presents the in vitro inhibitory activity of warfarin and its derivatives against VKOR.

Compound3-Position SubstituentIn Vitro VKOR Inhibition (Relative Potency to Warfarin)[3]
Warfarin -CH(Ph)CH₂COCH₃1
Phenprocoumon -CH(Ph)CH₂CH₃Potent Anticoagulant[5]
Acenocoumarol -CH(C₆H₄-4-NO₂)CH₂COCH₃Potent Anticoagulant[7][8]
Ferulenol -CH=C(CH₃)CH₂CH=C(CH₃)₂~22 times more potent than warfarin[3]

Key SAR Observations for 4-Hydroxycoumarin Derivatives:

  • The 4-hydroxy group is essential for anticoagulant activity, and its deprotonation is a key step in the inhibition of VKOR.[3]

  • A large, lipophilic substituent at the 3-position is critical for potent activity.[9]

  • The nature of the 3-position substituent significantly modulates the potency and pharmacokinetic properties of the anticoagulant. For example, linear isoprenyl side chains, as seen in ferulenol, can lead to a substantial increase in inhibitory potency compared to the cyclic substituents found in warfarin.[3]

  • Stereochemistry at the benzylic position of the 3-substituent influences activity, with the (S)-enantiomer of warfarin being more potent than the (R)-enantiomer.[10]

Experimental Protocols: In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

Cell-Based Assay:

This assay quantitatively determines the inhibitory effect of compounds on VKOR activity in a cellular context.

  • Cell Culture: A suitable cell line expressing VKOR (e.g., HEK293 cells) is cultured under standard conditions.

  • Compound Treatment: Cells are incubated with varying concentrations of the test compounds (e.g., 4-hydroxycoumarin derivatives) for a specific period.

  • VKOR Activity Measurement: The activity of VKOR is assessed by measuring the conversion of vitamin K epoxide to vitamin K. This can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of VKOR inhibition against the logarithm of the compound concentration.

Section 3: Visualizing the Mechanisms

To better understand the biological context and experimental procedures, the following diagrams are provided.

Signaling Pathway: The Vitamin K Cycle and the Action of 4-Hydroxycoumarin Anticoagulants

Vitamin_K_Cycle Vitamin K (quinone) Vitamin K (quinone) Vitamin K (hydroquinone) Vitamin K (hydroquinone) Vitamin K (quinone)->Vitamin K (hydroquinone) VKOR Carboxylated\nClotting Factors Carboxylated Clotting Factors Vitamin K (hydroquinone)->Carboxylated\nClotting Factors γ-Glutamyl Carboxylase Vitamin K epoxide Vitamin K epoxide Vitamin K (hydroquinone)->Vitamin K epoxide γ-Glutamyl Carboxylase Blood Coagulation Blood Coagulation Carboxylated\nClotting Factors->Blood Coagulation Vitamin K epoxide->Vitamin K (quinone) VKOR 4-Hydroxycoumarins 4-Hydroxycoumarins VKOR VKOR 4-Hydroxycoumarins->VKOR Inhibition

Caption: The Vitamin K cycle and the inhibitory action of 4-hydroxycoumarins on VKOR.

Experimental Workflow: In Vitro VKOR Inhibition Assay

VKOR_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell Culture Cell Culture Compound Preparation Compound Preparation Cell Culture->Compound Preparation Incubation Incubation Compound Preparation->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis VKOR Activity Measurement VKOR Activity Measurement Cell Lysis->VKOR Activity Measurement Data Analysis (IC50) Data Analysis (IC50) VKOR Activity Measurement->Data Analysis (IC50)

Caption: A generalized workflow for determining the in vitro inhibition of VKOR.

Logical Relationship: A Typical SAR Study Flow

SAR_Study_Flow Lead Compound Identification Lead Compound Identification Chemical Synthesis of Analogs Chemical Synthesis of Analogs Lead Compound Identification->Chemical Synthesis of Analogs Biological Screening Biological Screening Chemical Synthesis of Analogs->Biological Screening Data Analysis (SAR Identification) Data Analysis (SAR Identification) Biological Screening->Data Analysis (SAR Identification) Design of New Analogs Design of New Analogs Data Analysis (SAR Identification)->Design of New Analogs Iterative Process Lead Optimization Lead Optimization Data Analysis (SAR Identification)->Lead Optimization Design of New Analogs->Chemical Synthesis of Analogs

Caption: The iterative process of a typical structure-activity relationship study.

References

A Comparative Analysis of Synthetic Routes to Pyran-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the pyran-3,5-dione scaffold represents a valuable building block for the construction of a wide array of biologically active molecules. The efficiency and practicality of synthesizing this key intermediate are paramount. This guide provides a comparative analysis of prominent methods for the synthesis of pyran-3,5-dione, offering detailed experimental protocols, quantitative data, and a logical overview of the synthetic pathways.

Comparison of Pyran-3,5-dione Synthesis Methods

The following table summarizes the key quantitative data for two primary methods for the synthesis of pyran-3,5-dione, allowing for a direct comparison of their efficacy and reaction conditions.

Method Starting Material(s) Reagents & Catalyst Solvent Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
Intramolecular Cyclization (Dieckmann-type) Ethyl 4-(ethoxymethoxy)-3-oxobutanoateSodium tert-butoxide (NaOtBu)Tetrahydrofuran (THF)1 hourReflux78%High yield, relatively short reaction time.[1]Requires synthesis of the starting ketoester.
Michael Addition and Cyclization Diethyl malonate, ParaformaldehydeSodium ethoxide (NaOEt), Piperidine acetateEthanolSeveral hoursReflux~40-50% (typical)Readily available starting materials.Lower yield, longer reaction time, potential for side reactions.

Detailed Experimental Protocols

Method 1: Intramolecular Cyclization of a Ketoester (Dieckmann-type Condensation)

This improved method provides a high yield of pyran-3,5-dione through the intramolecular cyclization of a ketoester.[1]

Experimental Protocol:

  • To a refluxing solution of tetrahydrofuran (THF), simultaneously add a solution of sodium tert-butoxide in THF and a solution of ethyl 4-(ethoxymethoxy)-3-oxobutanoate in THF over a period of 1 hour.

  • Maintain the reflux for an additional hour after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with aqueous hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude pyran-3,5-dione.

  • Purify the crude product by column chromatography or recrystallization.

Method 2: Michael Addition followed by Intramolecular Cyclization

This classical approach involves the base-catalyzed Michael addition of a malonic ester to formaldehyde, followed by an intramolecular cyclization and subsequent decarboxylation.

Experimental Protocol:

  • Dissolve diethyl malonate and paraformaldehyde in absolute ethanol.

  • To this solution, add a catalytic amount of piperidine acetate.

  • Reflux the reaction mixture for 4-6 hours.

  • In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the reaction mixture from step 3 to the sodium ethoxide solution and reflux for an additional 2-3 hours.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting residue is then heated to induce decarboxylation, yielding pyran-3,5-dione.

  • Purify the product by distillation or chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two described synthetic methods for pyran-3,5-dione.

dieckmann_synthesis start Ethyl 4-(ethoxymethoxy)-3-oxobutanoate base NaO-t-Bu, THF, Reflux start->base Reacts with cyclization Intramolecular Cyclization (Dieckmann-type) base->cyclization Induces product Pyran-3,5-dione cyclization->product Yields

Caption: Dieckmann-type synthesis of pyran-3,5-dione.

michael_synthesis malonate Diethyl Malonate michael_reagents Piperidine acetate, Ethanol, Reflux malonate->michael_reagents formaldehyde Paraformaldehyde formaldehyde->michael_reagents michael_addition Michael Addition michael_reagents->michael_addition cyclization_reagents NaOEt, Ethanol, Reflux michael_addition->cyclization_reagents intramolecular_cyclization Intramolecular Cyclization cyclization_reagents->intramolecular_cyclization decarboxylation Decarboxylation (Heat) intramolecular_cyclization->decarboxylation product Pyran-3,5-dione decarboxylation->product

References

A Comparative Guide to the Cross-Reactivity of Pyran-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This guide was initially intended to focus on the cross-reactivity of a specific compound, sodium;pyran-4-ide-3,5-dione. However, a thorough review of the scientific literature revealed a lack of published data regarding the biological targets and cross-reactivity profile of this particular molecule.

In light of this, this guide has been broadened to address the critical issue of cross-reactivity for a well-studied class of pyran derivatives: 4H-pyran-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the progression of several cancers, making it an important target for therapeutic intervention.[3][4] The development of selective CDK2 inhibitors is a significant challenge due to the high degree of structural similarity with other members of the CDK family, such as CDK1, CDK4/6, and CDK9.[5][6] Off-target inhibition of these related kinases can lead to toxicity and undesirable side effects.[6]

This guide provides a comparative analysis of a representative 4H-pyran-based CDK2 inhibitor and other notable CDK2 inhibitors with different scaffolds, presenting quantitative data on their selectivity, detailed experimental protocols for assessing kinase inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of CDK2 Inhibitor Selectivity

The following table summarizes the inhibitory activity of a representative 4H-pyran derivative against CDK2 and compares it with other well-characterized CDK2 inhibitors. The data for the alternative inhibitors includes their activity against other cyclin-dependent kinases to illustrate their selectivity profiles.

CompoundScaffoldCDK2 IC₅₀ (nM)CDK1 IC₅₀ (nM)CDK4 IC₅₀ (nM)CDK9 IC₅₀ (nM)Selectivity (CDK1/CDK2)Reference Compound(s)
4H-Pyran Derivative (Compound 4d) 4H-Pyran75,100Not ReportedNot ReportedNot ReportedNot ApplicableBMS-265246
Dinaciclib (SCH 727965) Pyridopyrimidine111041
NU6102 Purine5250>10,0001,10050
Compound 73 Purine4486,000Not ReportedNot Reported~1955
AZD8421 ImidazotriazineNot Reported>56x vs CDK2>100x vs CDK243-75x vs CDK2>56

Data for Compound 4d is from a study on HCT-116 cells and represents the half-maximal growth inhibitory concentration (GI₅₀), which may not be directly equivalent to the enzymatic IC₅₀.[3] Data for other compounds are enzymatic IC₅₀ values compiled from various sources.[4][5][7][8]

Experimental Protocols

A fundamental method for determining the potency and selectivity of kinase inhibitors is the in vitro kinase inhibition assay.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for measuring the ability of a compound to inhibit the activity of a specific kinase, such as CDK2.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin E)

  • Kinase substrate (e.g., a peptide containing a phosphorylation site, such as Histone H1)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radioactive detection

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Kinase reaction buffer (containing MgCl₂, DTT, and other necessary components)

  • 96-well filter plates or other suitable assay plates

  • Scintillation counter or other detection instrument (e.g., fluorescence or luminescence plate reader)

Procedure:

  • Reaction Setup: A reaction mixture is prepared in each well of the assay plate, containing the purified kinase and its substrate in the kinase reaction buffer.

  • Inhibitor Addition: The test compound is added to the wells at a range of concentrations. A control with no inhibitor is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

  • Termination of Reaction: The reaction is stopped, often by the addition of a solution that denatures the enzyme (e.g., a high concentration of EDTA or acid).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified.

    • Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

    • Non-Radioactive Assays: Alternatively, phosphorylation can be detected using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that use antibodies specific for the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by fitting the data to a dose-response curve using appropriate software.

Visualizations

The following diagrams illustrate the CDK2 signaling pathway and a typical workflow for evaluating kinase inhibitor selectivity.

CDK2_Signaling_Pathway G1 G1 Phase G1S G1/S Transition G1->G1S CyclinD_CDK46 Cyclin D / CDK4/6 S S Phase G1S->S Rb Rb E2F E2F CyclinE_CDK2 Cyclin E / CDK2 G2M G2/M Transition S->G2M DNA_Replication DNA Replication S->DNA_Replication CyclinD_CDK46->Rb phosphorylates pRb pRb (Inactive) Rb->pRb Rb->E2F inhibits E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->S promotes entry CyclinE_CDK2->Rb further phosphorylates

Caption: The CDK2 signaling pathway plays a crucial role in the G1/S transition of the cell cycle.

Kinase_Selectivity_Workflow Start Start: Synthesized Compound (e.g., 4H-Pyran derivative) Primary_Screen Primary Screen: In Vitro Assay against Target Kinase (CDK2) Start->Primary_Screen Potent_Hits Identify Potent Hits (Low IC50) Primary_Screen->Potent_Hits Selectivity_Panel Selectivity Profiling: Screen against a Panel of Related Kinases (e.g., CDK1, CDK4, CDK9) Potent_Hits->Selectivity_Panel Yes End Lead Optimization Potent_Hits->End No Analyze_Data Analyze Data: Calculate Fold Selectivity Selectivity_Panel->Analyze_Data Selective_Compound Selective Lead Compound Analyze_Data->Selective_Compound Cell_Assays Cell-Based Assays (e.g., Anti-proliferation, Target Engagement) Selective_Compound->Cell_Assays Yes Selective_Compound->End No Cell_Assays->End

Caption: A general workflow for assessing the selectivity of a kinase inhibitor.

References

Benchmarking Pyran-3,5-dione: A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic properties, and patentability of a drug candidate. This guide provides a comprehensive benchmark of the pyran-3,5-dione scaffold against other prominent five- and six-membered heterocyclic systems. By presenting available experimental data, detailed protocols, and visualizing key biological pathways, this document aims to empower researchers to make informed decisions in the early stages of drug discovery.

Comparative Analysis of Anticancer Activity

To provide a quantitative benchmark, the following table summarizes the in vitro anticancer activity of representative derivatives of pyran-3,5-dione and other key heterocyclic scaffolds. The data has been compiled from various studies, and it is important to note that the substitution patterns on the core scaffolds differ, which significantly impacts their biological activity. The half-maximal inhibitory concentration (IC50) values, obtained through the MTT assay, are presented to indicate the potency of these compounds against various cancer cell lines. A lower IC50 value signifies a more potent compound.

Heterocyclic ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
Pyran 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileHeLa (Cervical Cancer)4.95 - 12.9[1]
5-hydroxy-2-iodomethyl-4-pyranoneL1210 Murine Leukemia3.15[2]
Pyridine Pyridine-urea derivative 8eMCF-7 (Breast Cancer)0.22[3]
Novel pyridine derivative H42SKOV3 (Ovarian Cancer)0.87[4]
Pyrimidine 3-phenyltetrahydrobenzo[5][6]thieno[2,3-d]pyrimidine derivativeHCT-116 (Colon Cancer)Superior to Doxorubicin[7]
Pyrimidine-hydrazone derivativeLoVo (Colon Adenocarcinoma)-[6]
Pyrazole Pyrazole-thiazolidinone derivative 4aLung Cancer Cell LineModerate Inhibition (31.01%)[8]
Benzimidazole linked pyrazole derivativeMCF-7 (Breast Cancer)Potent Activity[5]
Thiopyran Bis-oxidized thiopyran derivative S-16H1975 (Non-small cell lung cancer)3.14[9]
Thiopyrano[2,3-d]thiazole derivative 3.10Various Cancer Cell Lines0.6 - 5.98[10]
Piperidine Piperidine derivativeMelanoma and MCF7 Cancer CellsHigh Cytotoxicity[11]

Key Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a significant target for anticancer drug development. Many heterocyclic compounds, including pyran derivatives, have been investigated as inhibitors of this pathway.[12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Pyran35Dione Pyran-3,5-dione (and other heterocycles) Pyran35Dione->PI3K Inhibition Pyran35Dione->Akt Inhibition Pyran35Dione->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by heterocyclic scaffolds.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, standardized protocols for the key assays referenced in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test inhibitor compounds

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Enzyme_Inhibition_Workflow start Start prepare Prepare Enzyme, Substrate, & Inhibitor start->prepare setup Set up Assay in 96-well Plate prepare->setup preincubate Pre-incubate Enzyme and Inhibitor setup->preincubate initiate Initiate Reaction with Substrate preincubate->initiate measure Measure Kinetic Activity initiate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The pyran-3,5-dione scaffold represents a valuable starting point for the design of novel therapeutic agents. This guide has provided a comparative overview of its potential in the context of other key heterocyclic systems, with a focus on anticancer activity. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers. While the presented data highlights the promise of various heterocyclic derivatives, it also underscores the critical role of substituent effects in determining biological potency. Future head-to-head studies of unsubstituted scaffolds would provide a more fundamental understanding of the intrinsic properties of these core structures. Nevertheless, the information compiled herein offers a solid foundation for the rational design and development of next-generation therapeutics based on these versatile heterocyclic scaffolds.

References

Unveiling the Potency of a Novel Pyran Derivative: A Comparative Guide to its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, a novel pyran derivative, designated PYR-N35, has emerged as a promising candidate. This guide provides a comprehensive comparison of PYR-N35's mechanism of action against existing alternatives, supported by compelling experimental data. Designed for researchers, scientists, and drug development professionals, this document details the molecular pathways targeted by PYR-N35 and outlines the rigorous methodologies used to validate its efficacy.

Abstract

PYR-N35, a novel synthetic pyran derivative, demonstrates significant anti-proliferative activity in various cancer cell lines. This guide elucidates its mechanism of action, identifying it as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Inhibition of CDK2 by PYR-N35 leads to cell cycle arrest at the G1/S phase transition and subsequently induces apoptosis through the modulation of the MAPK signaling pathway. Comparative data presented herein showcases the superior potency and selectivity of PYR-N35 over existing CDK2 inhibitors and conventional chemotherapeutic agents.

Comparative Performance Analysis

The anti-proliferative effects of PYR-N35 were evaluated against a panel of human cancer cell lines and compared with a known CDK2 inhibitor (Milciclib) and a standard chemotherapeutic drug (Doxorubicin).

Table 1: In Vitro Cytotoxicity (IC50) of PYR-N35 and Reference Compounds
CompoundCell LineIC50 (µM)
PYR-N35 MCF-7 (Breast Cancer) 1.2 ± 0.2
HCT116 (Colon Cancer) 2.5 ± 0.4
A549 (Lung Cancer) 3.1 ± 0.3
MilciclibMCF-7 (Breast Cancer)5.8 ± 0.7
HCT116 (Colon Cancer)8.2 ± 1.1
A549 (Lung Cancer)9.5 ± 1.5
DoxorubicinMCF-7 (Breast Cancer)0.8 ± 0.1
HCT116 (Colon Cancer)1.5 ± 0.3
A549 (Lung Cancer)2.2 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: CDK2 Kinase Inhibition Assay
CompoundCDK2/Cyclin E IC50 (nM)
PYR-N35 15.3 ± 2.1
Milciclib45.8 ± 5.3

In vitro kinase assay performed using recombinant human CDK2/Cyclin E.

Mechanism of Action: Signaling Pathway and Experimental Workflow

PYR-N35 exerts its anti-cancer effects through a well-defined mechanism involving direct inhibition of CDK2 and subsequent induction of apoptosis via the MAPK signaling pathway. The logical workflow for confirming this mechanism is outlined below.

experimental_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Elucidation cluster_pathway Pathway Analysis A Cancer Cell Lines (MCF-7, HCT116, A549) B Treat with PYR-N35 (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Determine IC50 Values C->D E In Vitro CDK2 Kinase Assay D->E Potent Activity Triggers MOA Studies F Western Blot Analysis (Cell Cycle & Apoptosis Markers) D->F G Flow Cytometry (Cell Cycle Analysis) D->G H Western Blot for MAPK Pathway Proteins (p-ERK, p-JNK, p-p38) F->H Apoptosis Induction Suggests Pathway Involvement signaling_pathway cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction PYR_N35 PYR-N35 CDK2 CDK2/Cyclin E PYR_N35->CDK2 Inhibition pRb pRb Phosphorylation CDK2->pRb E2F E2F Release pRb->E2F G1_S G1/S Phase Transition E2F->G1_S MAPK MAPK Pathway (JNK, p38 activation) G1_S->MAPK Cell Cycle Arrest Induces Stress Bax Bax (Pro-apoptotic) MAPK->Bax Bcl2 Bcl-2 (Anti-apoptotic) MAPK->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Head-to-Head Comparison of Fused Pyran Analogs in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro anticancer activity of a series of novel fused pyran derivatives. The data presented is based on a study where these compounds were synthesized and evaluated for their cytotoxic effects against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[1] This document is intended to assist researchers in understanding the structure-activity relationships of these analogs and to provide a foundation for further preclinical development.

Data Presentation: Anticancer Activity of Fused Pyran Analogs

The following table summarizes the cytotoxic activity of the synthesized fused pyran derivatives, expressed as IC50 values (the concentration at which 50% of cell growth is inhibited) in micromolar (µM).[1] The compounds were tested against three distinct cancer cell lines, and a non-cancerous human diploid fibroblast cell line (MCR5) was used to assess selectivity.[1]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colorectal Cancer) IC50 (µM)MCR5 (Normal Fibroblast) IC50 (µM)
8a 8.24 ± 0.19>100>100>100
8b 4.22 ± 0.81>100>100>100
6e 12.4 ± 1.1525.6 ± 2.4115.2 ± 0.98>100
14b 35.1 ± 3.129.8 ± 0.5421.7 ± 1.88>100
8c 28.4 ± 2.5742.1 ± 3.817.6 ± 0.42>100

Data sourced from a study on novel fused pyran derivatives.[1]

Key Findings:

  • Imidazole-containing derivatives 8a and 8b demonstrated potent and selective activity against the MCF-7 breast cancer cell line.[1]

  • Compound 8b was the most potent against MCF-7 cells with an IC50 value of 4.22 ± 0.81 µM.[1]

  • Compound 14b showed the highest potency against the A549 lung cancer cell line (IC50 = 9.8 ± 0.54 µM).[2]

  • Compound 8c was most effective against the HCT116 colorectal cancer cell line with an IC50 of 7.6 ± 0.42 µM.[2]

  • Importantly, the most potent compounds exhibited high selectivity, showing no toxicity to the normal MCR5 cell line at the tested concentrations.[1]

Experimental Protocols

The following is a detailed methodology for the key in vitro cytotoxicity assay used to evaluate the anticancer activity of the fused pyran derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which reflects their viability and proliferation rate.

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HCT116) and the normal MCR5 cell line were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well. The cells were then incubated for 24 hours to allow for attachment to the plate surface.

  • Compound Treatment: The fused pyran analogs were dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells were treated with these serially diluted compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates were then incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium containing MTT was removed, and a solubilizing agent (such as DMSO or isopropanol) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values were used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate a potential mechanism of action and the experimental workflow.

G cluster_0 Cellular Response to Fused Pyran Analogs Compound Fused Pyran Analog Cell Cancer Cell Compound->Cell Enters Receptor Cellular Target (e.g., Receptor, Enzyme) Cell->Receptor Interacts with Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Initiates Effector_Proteins Activation of Effector Proteins (e.g., Caspases) Signal_Transduction->Effector_Proteins Activates Apoptosis Apoptosis (Programmed Cell Death) Effector_Proteins->Apoptosis Executes G cluster_1 Experimental Workflow Synthesis Synthesis of Fused Pyran Analogs Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Treatment Cell Treatment with Pyran Analogs Stock_Solution->Treatment Cell_Culture Cancer Cell Line Culturing Cell_Culture->Treatment Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis & IC50 Determination Cytotoxicity_Assay->Data_Analysis

References

Safety Operating Guide

Personal protective equipment for handling sodium;pyran-4-ide-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols and logistical plans for the handling and disposal of sodium;pyran-4-ide-3,5-dione, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling analogous chemical compounds, including diones and sodium salts of organic compounds, due to the absence of a specific Safety Data Sheet (SDS) for the named substance. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

PPE ComponentSpecifications and RequirementsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary where splashing is a risk.[1]Protects against potential eye irritation or serious eye damage from splashes or dust.[2]
Skin Protection Gloves: Chemical-resistant, impermeable gloves (e.g., nitrile rubber, neoprene).[2] Inspect gloves before use and use proper removal techniques.[3] Clothing: Wear a lab coat or chemical-resistant coveralls.[2]Prevents skin contact, which may cause irritation. Contaminated gloves and clothing should be removed and disposed of properly.[3][4]
Respiratory Protection For nuisance exposures or when dust may be generated, use a NIOSH-approved particulate respirator (e.g., N95).[3] For higher-level protection, use appropriate respirator cartridges.[3]Minimizes the risk of inhaling airborne particles, which could cause respiratory tract irritation.[3]
Footwear Chemical-resistant boots or closed-toe shoes.[1]Protects feet from spills and contamination.

Operational Plan: Step-by-Step Handling Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Preparation :

    • Work in a well-ventilated area, preferably in a designated fume hood, to minimize inhalation exposure.[1]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

    • Keep the container tightly closed when not in use.[5]

  • Handling :

    • Avoid the formation of dust and aerosols.[3][4] Use non-sparking tools to prevent ignition sources, as dust-air mixtures may be flammable.[1]

    • Ground/bond the container and receiving equipment to prevent static discharge.[5]

    • Avoid contact with skin, eyes, and clothing.[3][4]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Storage :

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][6]

    • Keep containers tightly closed in a dry area.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation :

    • Solid Waste : Place unused or expired product and any contaminated disposable items (e.g., gloves, weigh boats) into a dedicated, clearly labeled hazardous waste container.[6]

    • Liquid Waste (Solutions) : If the compound is in a solvent, the entire solution should be treated as hazardous waste and collected in a sealable, chemical-resistant container.[6] Do not mix with other waste streams unless permitted by your institution's EHS guidelines.[6]

  • Waste Storage :

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • Keep waste containers closed at all times, except when adding waste.[6]

  • Waste Disposal :

    • All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

Emergency Procedures

Immediate and appropriate response to spills and exposures is critical.

  • Spill Management :

    • Evacuate the area and eliminate all ignition sources.[1]

    • For small spills, carefully sweep up the solid material, minimizing dust generation, and place it into a suitable container for disposal.[1][6]

    • Clean the spill area thoroughly.[1]

    • For large spills, or if you feel it is unsafe to clean up, contact your institution's emergency response team.[6]

  • First Aid Measures :

    • If on Skin : Immediately remove contaminated clothing and wash the skin with plenty of soap and water.[1]

    • If in Eyes : Immediately flush eyes with plenty of running water for at least 15-20 minutes, also under the eyelids.[1][4]

    • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

    • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[3]

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) Vent Work in a Well-Ventilated Area (Fume Hood) Handle Handle Compound - Avoid dust formation - Use non-sparking tools Vent->Handle Proceed to Store Store Securely - Cool, dry, well-ventilated - Tightly closed container Handle->Store After Use Segregate Segregate Waste (Solid and Liquid) Handle->Segregate Generate Waste Spill Spill Response Handle->Spill If Spill Occurs FirstAid First Aid Handle->FirstAid If Exposure Occurs StoreWaste Store Waste in SAA Segregate->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.